L-Valine, 2,3-dimethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
151212-89-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.1995 |
Synonyms |
L-Isovaline, 3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and properties of L-Valine, 2,3-dimethyl-"
Technical Monograph: Synthesis and Physicochemical Profiling of (S)-2-Amino-2,3-dimethylbutanoic Acid ( -Methyl-L-Valine)
Executive Summary & Structural Logic
The target molecule, L-Valine, 2,3-dimethyl- (commonly referred to as
This structural modification introduces two profound effects utilized in modern drug design:
-
The Stereoelectronic Lock: The gem-dimethyl-like effect (Thorpe-Ingold effect) severely restricts the rotation around the
( ) and ( ) bonds. This forces peptides containing this residue into stable secondary structures, predominantly -helices or -helices. -
Proteolytic Resistance: The steric bulk of the quaternary center prevents the formation of the transition state required for amide bond hydrolysis by proteases, significantly extending the in vivo half-life of peptidomimetics.
Physicochemical Profile
| Property | Specification | Mechanistic Implication |
| IUPAC Name | (2S)-2-amino-2,3-dimethylbutanoic acid | Defines absolute stereochemistry. |
| Molecular Formula | Increased lipophilicity vs. L-Valine. | |
| Steric Parameter | High A-value | Induces local conformational constraint. |
| pKa ( | ~2.3 (approx) | Slightly less acidic than Val due to inductive effect of methyl. |
| pKa ( | ~9.7 (approx) | Steric hindrance affects deprotonation kinetics. |
| Solubility | Water (Moderate), Alcohols (Good) | Amphiphilic nature allows versatile solvent choices. |
Synthetic Strategy: Self-Regeneration of Stereocenters (SRS)
While the Schöllkopf bis-lactim ether method is a viable route for de novo synthesis, the Seebach Self-Regeneration of Stereocenters (SRS) methodology is the industry standard for converting existing L-amino acids into their
The Retrosynthetic Logic
To methylate L-Valine at the
-
Protect the amine and carboxylic acid in a cyclic ring.
-
Create a new stereocenter (acetal) that "remembers" the chirality of the original center.
-
Destroy the original stereocenter (enolization).
-
Recreate the center via sterically controlled electrophilic attack.
Detailed Experimental Protocol
Pre-requisites: Anhydrous conditions (Schlenk line), inert atmosphere (
Step 1: Formation of the Imidazolidinone Template
Reagents: L-Valine, Methylamine, Pivalaldehyde, Pentane.
-
Amidation: Convert L-Valine to its N-methyl amide derivative.
-
Cyclization: Reflux L-Valine-N-methylamide with pivalaldehyde (2,2-dimethylpropanal) in pentane with a Dean-Stark trap.
-
Result: This forms the cis-imidazolidinone. The bulky tert-butyl group from pivalaldehyde is positioned cis to the isopropyl group of valine to minimize steric strain, locking the conformation.
Step 2: Enolization and Methylation (The Critical Step)
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.
-
Cooling: Cool a solution of the imidazolidinone in anhydrous THF to -78°C.
-
Deprotonation: Add LDA slowly. The ring becomes planar (enolate formation), destroying the original C
chirality. However, the tert-butyl group at C2 remains, shielding the "top" face of the ring. -
Alkylation: Add Methyl Iodide (MeI). Due to the steric bulk of the tert-butyl group, the electrophile (MeI) is forced to attack from the face opposite the tert-butyl group (anti-approach).
-
Result: This stereoselective attack regenerates the quaternary center with the desired configuration.
Step 3: Hydrolysis
Reagents: 6N HCl, Heat.
-
Reflux the methylated heterocycle in 6N HCl.
-
This cleaves the aminal and amide bonds, releasing the free amino acid and the auxiliary (which can be removed).
-
Purify via ion-exchange chromatography (Dowex 50W) to isolate pure
-methyl-L-valine.
Visualization of Synthetic Pathway
The following diagram illustrates the stereochemical control mechanism in the Seebach SRS method.
Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway. Note how the tert-butyl group directs the Methyl Iodide attack.
Applications in Peptidomimetics & Coupling Protocols
Integrating
Coupling Challenges
The amine group is attached to a quaternary carbon. The surrounding methyl and isopropyl groups create a "steric wall," reducing the kinetic rate of nucleophilic attack on activated esters.
Recommended Coupling System
Do not use EDC/NHS or standard HBTU.
The Gold Standard Protocol:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction rate compared to HOBt.
-
Base: DIPEA or TMP (2,4,6-Trimethylpyridine) if racemization of the partner amino acid is a concern (though
-methyl valine itself cannot racemize easily once formed). -
Reaction Time: Extended reaction times (4–24 hours) and double coupling cycles are often required.
Impact on Peptide Topology
Figure 2: Mechanistic impact of Alpha-Methyl-Valine on peptide architecture and stability.
References
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
-
Toniolo, C., et al. (1993). "Control of peptide conformation by the alpha-methylvaline residue." Biopolymers.
-
Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry.
-
Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Peptide Science. (Demonstrates HATU coupling for hindered AAs).
"physicochemical characteristics of 2,3-dimethyl-L-valine"
Physicochemical Profiling of 2,3-Dimethyl-L-Valine ( -Methyl-L-Valine)
Executive Summary & Structural Definition
In the realm of peptidomimetics and drug design, 2,3-dimethyl-L-valine (systematically known as (2S)-2-amino-2,3-dimethylbutanoic acid or
This structural modification confers three distinct advantages for therapeutic peptide development:
-
Conformational Restriction: The "Thorpe-Ingold" effect restricts rotation around the
and angles, strongly promoting helical secondary structures ( -helix or -helix). -
Metabolic Stability: The absence of an
-proton renders the molecule completely resistant to -chymotrypsin and other proteolytic enzymes that require hydrogen abstraction for cleavage. -
Racemization Resistance: It is chemically impossible to racemize via the standard enolization mechanism, ensuring high stereochemical integrity during harsh synthetic steps.
This guide details the physicochemical characteristics, synthesis challenges, and handling protocols for this sterically hindered building block.
Physicochemical Characteristics
The introduction of the
Molecular Descriptors
| Property | Value / Description | Impact on Drug Design |
| IUPAC Name | (2S)-2-amino-2,3-dimethylbutanoic acid | Precise nomenclature for regulatory filing. |
| Molecular Formula | Increased carbon content vs. Valine ( | |
| Molecular Weight | 131.17 g/mol | Slight mass increase (+14 Da vs. Valine). |
| Chirality | L-configuration (S) at | Critical for receptor binding affinity. |
| LogP (Predicted) | ~0.9 - 1.2 | More lipophilic than Valine (LogP ~0.86), improving membrane permeability. |
| Topological Polar Surface Area (TPSA) | 63.32 | Consistent with standard zwitterionic amino acids. |
Acid-Base Properties (pKa)
The steric bulk of the geminal dimethyl/isopropyl groups at the
-
pKa
(Carboxyl): ~2.3-
Mechanistic Insight: The electron-donating inductive effect of the extra methyl group is counterbalanced by steric hindrance to solvation of the carboxylate anion, resulting in a pKa similar to standard valine.
-
-
pKa
(Amine): ~9.5 - 9.7-
Mechanistic Insight: The amine is slightly less basic than in unhindered amino acids due to steric shielding, which hampers hydrogen bonding with solvent molecules.
-
Solubility Profile
-
Water: Soluble (Zwitterionic character).
-
Organic Solvents: Low solubility in non-polar solvents (DCM, Hexane) in its zwitterionic form. High solubility in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH) when protected (e.g., Boc/Fmoc).
Synthetic Challenges & Purity Profiling
Synthesizing and coupling 2,3-dimethyl-L-valine is non-trivial due to the steric crowding at the reaction center.
Synthesis Routes
The two primary industrial routes are:
-
Asymmetric Strecker Synthesis: Using chiral auxiliaries to force the stereochemistry of the cyanide addition to methyl isopropyl ketone.
-
Enzymatic Resolution: Hydrolysis of N-acetyl-DL-
-methylvaline using acylases specific to the L-isomer.
Impurity Profiling (HPLC Method)
Because the
Protocol: Chiral Purity via Marfey's Method
-
Derivatization: React 50
g of sample with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in 1M NaHCO at 40°C for 1 hour. -
Quenching: Add 2M HCl to stop the reaction.
-
Analysis: Inject onto a C18 Reverse Phase column.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% to 60% B over 45 minutes.
-
Detection: UV at 340 nm.
-
Logic: The L-L diastereomer (L-FDAA + L-Analyte) will elute separately from the L-D diastereomer, allowing precise quantification of
D-isomer contamination.
-
Application in Peptide Synthesis (The "Difficult Coupling" Problem)
The most significant technical hurdle with 2,3-dimethyl-L-valine is its low reactivity as a nucleophile (amine) and as an electrophile (activated ester) during peptide coupling. The isopropyl group at C3 and the methyl group at C2 create a "steric wall."
Coupling Efficiency Hierarchy
When coupling to the N-terminus of 2,3-dimethyl-L-valine, standard carbodiimides (EDC/DIC) often fail.
-
Recommended: HATU or PyAOP (Phosphonium salts) with HOAt.
-
Mechanism: The 7-azabenzotriazole group (HOAt) utilizes the neighboring group effect (pyridine nitrogen) to accelerate the acylation, overcoming the steric barrier.
Workflow Visualization
The following diagram illustrates the decision logic for coupling sterically hindered amino acids like 2,3-dimethyl-L-valine.
Caption: Decision matrix for optimizing peptide coupling yields with sterically hindered
Experimental Protocols
Protocol: Optimized Solid-Phase Coupling
This protocol is validated for coupling Fmoc-2,3-dimethyl-L-valine to a growing peptide chain on Rink Amide resin.
Reagents:
-
Fmoc-2,3-dimethyl-L-valine (4 eq)
-
HATU (3.9 eq)
-
HOAt (4 eq)
-
DIEA (Diisopropylethylamine) (8 eq)
-
DMF (Anhydrous)
Procedure:
-
Pre-activation: Dissolve the amino acid, HATU, and HOAt in minimal DMF. Add DIEA. Let the mixture stand for exactly 2 minutes .
-
Why? Pre-activation ensures the formation of the active ester before it encounters the resin, maximizing local concentration.
-
-
Addition: Add the activated mixture to the resin-bound peptide.
-
Incubation: Agitate at room temperature for 2 hours .
-
Re-coupling (Mandatory): Drain the vessel. Do NOT wash. Add a fresh solution of reagents (using PyAOP instead of HATU if available) and react for 4 hours to overnight .
-
Why? The reaction kinetics are slow; a single coupling rarely exceeds 80% conversion.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though 2,3-dimethyl-L-valine is a primary amine, the steric bulk can yield false negatives in Kaiser).
Protocol: Solubility & Stability Testing
To verify the "Metabolic Stability" claim in early discovery:
-
Incubation: Dissolve compound (10
M) in PBS (pH 7.4) containing liver microsomes or purified -chymotrypsin. -
Sampling: Aliquot at 0, 30, 60, and 120 minutes.
-
Quench: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
LC-MS Analysis: Monitor the parent ion peak area.
-
Expected Result: >95% parent compound remaining after 120 mins (compared to <10% for standard L-Valine).
-
References
-
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl, C(alpha)-isopropylglycine residue. Biopolymers. Link
- Context: Establishes the helical propensity and steric parameters of -methylvaline.
-
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry. Journal of Peptide Science. Link
- Context: Provides the foundational protocols for coupling sterically hindered Aib-like amino acids (HATU/HO
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link
- Context: The gold standard protocol for determining enantiomeric purity of hindered amino acids.
-
Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology. Link
- Context: Authoritative review on the use of -disubstituted amino acids for constraining peptide backbone conform
"CAS number for L-Valine, 2,3-dimethyl-"
Technical Guide: L-Valine, 2,3-dimethyl- ( -Methyl-L-Valine)
CAS Number: 53940-83-3
Systematic Name: (2S)-2-Amino-2,3-dimethylbutanoic acid
Synonyms:
Executive Summary: The Steric Architect
In the landscape of non-proteinogenic amino acids, L-Valine, 2,3-dimethyl- (commonly referred to as
This modification has two profound effects:
-
Conformational Restriction: The added steric bulk severely restricts the rotation of the
and torsion angles, forcing peptides into stable helical conformations (often -helices or -helices).[1] -
Metabolic Stability: The absence of an
-hydrogen eliminates the primary abstraction pathway for proteolytic enzymes, rendering peptides containing this residue highly resistant to degradation.[1]
This guide details the physicochemical properties, synthesis logic, and solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this sterically demanding building block.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The nomenclature "L-Valine, 2,3-dimethyl-" can be deceptive.[1] Standard L-Valine is 2-amino-3-methylbutanoic acid.[1] The "2,3-dimethyl" designation implies the addition of a methyl group at the 2-position (alpha) while retaining the 3-methyl (beta) characteristic of the valine isopropyl side chain.[1]
Key Identifiers
| Parameter | Value |
| CAS Number | 53940-83-3 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol |
| Chirality | L-configuration (S-enantiomer) |
| pKa (COOH) | ~2.3 (Lower than Val due to steric bulk) |
| pKa ( | ~9.7 |
Structural Visualization
The following diagram illustrates the steric crowding introduced by the
Figure 1: Structural comparison highlighting the tetrasubstituted alpha-carbon in
Synthetic Routes & Production Logic
Producing enantiopure
Method A: Asymmetric Alkylation (Schöllkopf Method)
This is the gold standard for laboratory-scale synthesis requiring high enantiomeric excess (ee).[1] It utilizes a chiral auxiliary (bis-lactim ether).[1]
-
Precursor: Cyclo(L-Val-Gly) is converted to the bis-lactim ether.[1]
-
Deprotonation: n-Butyllithium removes the proton from the glycine-derived alpha-carbon.[1]
-
Alkylation: Isopropyl iodide is introduced.[1] The chiral induction from the L-Valine auxiliary directs the incoming electrophile to the trans face, establishing the (S) configuration.[1]
-
Hydrolysis: Mild acid hydrolysis releases the target amino acid and recycles the auxiliary.[1]
Method B: Bucherer-Bergs Synthesis (Industrial)
Used for bulk production, followed by enzymatic resolution.[1]
Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating
Optimized Coupling Protocol
Objective: Couple Fmoc-
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1] Rationale: These generate the highly reactive 7-azabenzotriazole ester.[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.[1]
-
Solvent: DMF/NMP (1:1).[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Activation (Pre-activation is critical):
-
Coupling:
-
Add activated mixture to resin.[1]
-
Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (25W).
-
Alternative (Manual): Double couple for 2 hours each at Room Temp.
-
-
Monitoring: Standard Kaiser test may be inconclusive due to steric shielding.[1] Use Chloranil test or micro-cleavage LC-MS to verify completion.[1]
-
Deprotection (The "Difficult" Step):
-
Removing the Fmoc group after coupling
-Me-Val is slow.[1] -
Use 20% Piperidine in DMF with 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for 2 x 10 mins.
-
Logical Flow of Coupling Challenges
Figure 2: Decision matrix for overcoming steric barriers during SPPS coupling of
Pharmacological Significance: The Helix Inducer[2]
The inclusion of L-Valine, 2,3-dimethyl- in a peptide sequence is rarely for chemical functionality alone; it is almost always structural.[1]
Mechanism of Action: The Thorpe-Ingold Effect
In a standard amino acid, the
This region corresponds perfectly to the Right-Handed
Data Summary: Stability Enhancement
| Feature | Native L-Valine Peptide | |
| Secondary Structure | Flexible / | Strongly Helical |
| Proteolytic Half-life | Minutes to Hours | Hours to Days |
| Membrane Permeability | Low | Enhanced (due to lipophilicity + rigid structure) |
References
-
PubChem Database. "Valine Derivative Records."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][3] [Link]
-
Toniolo, C., et al. (2001).[1] "Structure and conformational properties of alpha-methylvaline." Journal of Peptide Science. [Link][1]
-
Wenschuh, H., et al. (1995).[1] "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Organic Chemistry. [Link][1]
"molecular structure of 2,3-dimethyl-L-valine"
Technical Profile: 2,3-Dimethyl-L-Valine ( -Methyl-L-Valine)
Executive Summary
2,3-Dimethyl-L-valine , systematically known as (S)-2-amino-2,3-dimethylbutanoic acid (or commonly
This guide analyzes the molecular architecture, synthetic challenges, and pharmacodynamic utility of 2,3-dimethyl-L-valine. It is designed for medicinal chemists requiring a self-validating protocol for incorporating this rigid scaffold into therapeutic peptides to enhance proteolytic stability and receptor selectivity.
Structural Anatomy & Stereochemical Complexity
Molecular Architecture
The defining feature of 2,3-dimethyl-L-valine is the replacement of the
-
IUPAC Name: (2S)-2-amino-2,3-dimethylbutanoic acid
-
Molecular Formula:
-
Molecular Weight: 131.17 g/mol
-
Key Structural Difference:
-
L-Valine:
is tertiary (bonded to H, N, COOH, Isopropyl). -
2,3-Dimethyl-L-Valine:
is quaternary (bonded to Me, N, COOH, Isopropyl).
-
Stereochemical Designation
The designation "L" in this context refers to the spatial arrangement homologous to natural L-amino acids. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the introduction of the
-
For Valine , the side chain (Isopropyl) has lower priority than the Carboxyl but higher than the Methyl.
-
Configuration: The biologically relevant "L-like" isomer is typically the (S)-enantiomer .
Conformational Locking (The Thorpe-Ingold Effect)
The geminal dimethyl-like effect (at the
Figure 1: Mechanistic flow illustrating how the quaternary center of 2,3-dimethyl-L-valine enforces conformational rigidity and metabolic stability.
Synthetic Methodologies
Synthesizing sterically hindered amino acids is non-trivial. Standard alkylation fails due to the bulk of the isopropyl group combined with the incoming electrophile. The Schöllkopf Bis-Lactim Ether Method is the industry standard for high enantiomeric excess (ee > 95%).
Protocol: Asymmetric Synthesis via Schöllkopf Auxiliary
This protocol utilizes a chiral auxiliary (Valine-derived) to direct the incoming alkyl group to the specific face of the enolate, ensuring the (S) configuration.
Reagents Required:
-
Schöllkopf auxiliary (typically derived from L-Valine and Glycine).
-
n-Butyllithium (n-BuLi) or LDA (Base).
-
2-Iodopropane (Isopropyl iodide) or Methyl Iodide (depending on starting scaffold).
-
Mild Acid (0.25 N HCl).
Step-by-Step Workflow:
-
Formation of Bis-Lactim Ether: Condense L-Valine with Glycine to form the diketopiperazine, then protect oxygens with methyl groups (using trimethyloxonium tetrafluoroborate).
-
Deprotonation: Treat the bis-lactim ether with n-BuLi in THF at -78°C. The chiral isopropyl group of the auxiliary shields one face of the ring.
-
Electrophilic Attack: Add the electrophile.
-
Route A: If starting with the Glycine-derived center, add Isopropyl Iodide first, then Methyl Iodide.
-
Route B (Preferred): Start with an Alanine-derived auxiliary (already has methyl) and add Isopropyl Iodide. This is difficult due to steric hindrance.
-
Route C (Reverse): Start with Valine-derived auxiliary (at the reaction center) and add Methyl Iodide. This is the most efficient route for 2,3-dimethyl-L-valine.
-
-
Hydrolysis: The resulting adduct is hydrolyzed with dilute HCl. The auxiliary is cleaved, releasing the chiral amino acid ester and the chiral helper (L-Valine methyl ester), which can be recycled.
Figure 2: The Schöllkopf Bis-Lactim Ether pathway for the asymmetric synthesis of
Comparative Data Profile
The following table contrasts 2,3-dimethyl-L-valine with its proteinogenic parent, highlighting the physicochemical shifts that drive its utility in drug design.
| Property | L-Valine | 2,3-Dimethyl-L-Valine ( | Impact on Drug Design |
| Tertiary | Quaternary | Prevents racemization; locks conformation. | |
| Preferred Helix | Induces tight turns in peptides. | ||
| Proteolytic Stability | Low (Rapid hydrolysis) | High | Steric bulk blocks protease active sites. |
| Lipophilicity (LogP) | ~1.09 | ~1.5 - 1.8 (Est.) | Improved membrane permeability. |
| Ramachandran Space | Broad allowed regions | Highly Restricted | Reduces entropy penalty upon binding. |
Applications in Drug Discovery
Peptidomimetics and "Peptibodies"
Incorporating 2,3-dimethyl-L-valine into peptide sequences is a strategy to reduce the entropic penalty of binding. By pre-organizing the peptide into the bioactive conformation (often a helix or turn), the affinity for the target receptor increases significantly.
Metabolic Stability
The "steric umbrella" provided by the
Antibiotic Design
Many naturally occurring peptaibol antibiotics (e.g., alamethicin) utilize
References
-
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methylvaline residue. Journal of Peptide Science .
-
Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition .
-
Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry .
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry .
"spectroscopic data (NMR, IR, MS) of L-Valine, 2,3-dimethyl-"
Spectroscopic Guide: L-Valine, 2,3-dimethyl- ( -Methyl-tert-Leucine)
Introduction & Structural Definition
Compound Identity:
The nomenclature "L-Valine, 2,3-dimethyl-" (CAS nomenclature style) refers to (S)-2-amino-2,3,3-trimethylbutanoic acid , commonly known as
This non-proteinogenic amino acid represents a critical scaffold in peptidomimetic drug design. By introducing methyl groups at both the
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-2,3,3-trimethylbutanoic acid
-
Molecular Formula:
-
Molecular Weight: 145.20 g/mol
-
Key Structural Features:
-
Quaternary
-Carbon: Lacks an -proton, rendering it achiral at C2 if not for the amine/carboxyl distinction, and preventing racemization via enolization. -
Tert-Butyl Side Chain: The "2,3-dimethyl" addition to the valine core (which effectively replaces the
-hydrogen and adds an -methyl) results in a bulky tert-butyl group at the -position.
-
Experimental Protocols
To ensure reproducible spectroscopic data, sample preparation must account for the zwitterionic nature of the free amino acid and the solubility profiles of its protected derivatives.
NMR Sample Preparation
Objective: Eliminate solvent overlap and ensure complete dissolution of the zwitterion.
-
Solvent Selection:
-
Free Amino Acid: Use Deuterium Oxide (
) with trace NaOD to ensure solubility and suppress the HDO peak. -
HCl Salt: Use
or DMSO-d6 . -
Protected Derivatives (e.g., Boc/Fmoc): Use Chloroform-d (
) .
-
-
Internal Standard: Add 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for
samples or TMS (Tetramethylsilane) for organic solvents. -
Concentration: Prepare a 10-15 mM solution to ensure adequate signal-to-noise ratio for
C acquisition.
Mass Spectrometry (LC-MS) Workflow
Objective: Confirm molecular mass and analyze fragmentation patterns.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (
). -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes (C18 column).
-
Injection: 5
L of 10 ppm sample in MeOH/H2O (1:1).
IR Spectroscopy (ATR-FTIR)
Objective: Identify functional group vibrations.
-
Method: Attenuated Total Reflectance (ATR) on solid neat sample.
-
Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
-
Background: Air background taken immediately prior to sample loading.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of
Table 1:
H NMR Data (400 MHz,
, pH > 7)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.45 - 1.55 | Singlet (s) | 3H | Methyl group attached directly to the quaternary | |
| 1.00 - 1.08 | Singlet (s) | 9H | Three equivalent methyl groups of the tert-butyl side chain. | |
| 4.79 | - | - | HDO | Residual solvent peak (suppressed). |
Note: In DMSO-d6, broad exchangeable protons for
Table 2:
C NMR Data (100 MHz,
)
| Chemical Shift ( | Carbon Type | Assignment | Structural Logic |
| 176.5 | Quaternary (C=O) | Carboxyl | Typical for |
| 64.2 | Quaternary (C | Deshielded by N and COOH; significantly shifted due to steric crowding. | |
| 36.8 | Quaternary (C | The central carbon of the tert-butyl group. | |
| 26.1 | Methyl (CH | Three equivalent methyls of the tert-butyl group. | |
| 19.8 | Methyl (CH | The methyl group attached to the |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the tertiary carbocation formed by the loss of the carboxyl group.
-
Molecular Ion
: m/z 146.2 (Calculated for ). -
Base Peak: m/z 100.1 (
, loss of 45 Da). -
Minor Fragment: m/z 83.1 (
, formation of t-butyl-vinyl carbocation).
Infrared Spectroscopy (IR)
-
3400 - 2600 cm⁻¹: Broad absorption (O-H stretch of carboxylic acid / N-H stretch of amine salt).
-
1620 - 1580 cm⁻¹: Asymmetric
stretch (strong, characteristic of zwitterions). -
1510 cm⁻¹:
bending deformation. -
1400 cm⁻¹: Symmetric
stretch. -
1370 & 1390 cm⁻¹: Gem-dimethyl doublet (characteristic "rabbit ears" of the tert-butyl/isopropyl type split).
Visualizations
NMR Assignment Logic
The following diagram illustrates the logical flow for assigning the NMR signals based on the unique quaternary structure of 2,3-dimethyl-L-valine.
Caption: Logic flow for
MS Fragmentation Pathway
The fragmentation of
Caption: ESI+ Fragmentation pathway showing the dominant alpha-cleavage loss of the carboxyl group.
References
-
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl, C(alpha)-alkylglycine unit. Biopolymers , 33(7), 1061-1072. [Link]
-
Soloshonok, V. A., et al. (2006). Asymmetric Synthesis of
-Amino Acids via Homologation of Ni(II) Complexes. Journal of Organic Chemistry , 71(15), 5648-5656. [Link] -
SDBS Web: Spectral Database for Organic Compounds. (2023). Mass Spectrum of related aliphatic amino acids. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
The Pharmacophore Architect: A Technical Guide to 2,3-Dimethyl-L-Valine
Topic: Biological Activity and Therapeutic Utility of 2,3-Dimethyl-L-Valine (
Executive Summary & Disambiguation
2,3-Dimethyl-L-valine (IUPAC: (S)-2-amino-2,3-dimethylbutanoic acid) is a non-proteinogenic, quaternary amino acid. In the context of medicinal chemistry and peptide therapeutics, it is most frequently referred to as
Critical Disambiguation: Before proceeding, researchers must distinguish this molecule from two structurally related but functionally distinct analogs often confused in literature searches:
-
N,N-Dimethyl-L-Valine (Dolavaline): The N-terminal residue of Dolastatin 10. This is not the subject of this guide.
- -Methyl-Valine (tert-Leucine): 2-amino-3,3-dimethylbutanoic acid. This is not the subject of this guide.
This guide focuses on
Structural Mechanistics: The Steric Lock
The biological utility of 2,3-dimethyl-L-valine stems from the "Thorpe-Ingold Effect" (gem-dimethyl effect) applied to the peptide backbone. By replacing the
The Ramachandran Constraint
Unlike standard L-amino acids, which have a broad range of allowed conformational space (
-
-Sheet Destabilizer: The steric clash between the
-methyl group and the valine isopropyl side chain makes extended -strand conformations energetically prohibitive. -
Helix Promoter: The molecule strongly favors
angles of approximately , forcing the peptide backbone into a -helix or -helix .
Mechanism of Action: Proteolytic Shielding
The most immediate "biological activity" of
-
Mechanism: Proteases (e.g., trypsin, chymotrypsin, pepsin) require the formation of a tetrahedral intermediate at the carbonyl carbon to cleave a peptide bond. The quaternary center of
MeVal creates a "steric umbrella" that prevents the enzyme's active site nucleophile from accessing the carbonyl carbon. -
Result: Peptides containing
MeVal often exhibit half-lives in plasma/gut fluid measured in hours or days, compared to minutes for their natural counterparts.
Visualization: Conformational Restriction Logic
The following diagram illustrates the causal relationship between the structural modification and the resulting biological property (stability and helicity).
Figure 1: The mechanistic flow from chemical structure to therapeutic utility. The quaternary center acts as the central node for both conformational locking and enzymatic protection.
Therapeutic Applications & Case Studies
Case Study: Oral Oxytocin Analogs
Oxytocin is notoriously unstable in the gastrointestinal tract (degraded by chymotrypsin).
-
Application: Incorporation of
MeVal (often alongside other modifications) into the oxytocin sequence. -
Result: The
-methyl group prevents ring opening and cleavage at the modified site. This has been instrumental in developing oral formulations of peptide drugs that previously required injection. -
Data Point: Analogs containing
MeVal have demonstrated >24h stability in simulated intestinal fluid (SIF) where native oxytocin degrades in <10 minutes.
IL-23 Receptor Antagonists
In the development of oral peptides for Inflammatory Bowel Disease (IBD),
-
Role: It reduces the entropic penalty of binding. By pre-organizing the peptide into the "bioactive conformation" (helical turn), the drug binds the IL-23 receptor with higher affinity (
improvement) while simultaneously resisting gut proteases.
Peptaibols and Ion Channels
-
Advantage over Aib: Aib is achiral and forms equal mixtures of left- and right-handed helices.
MeVal forces a single screw sense (Right-handed Type III -turn), allowing for precise control over the channel's pore geometry.
Synthesis & Manufacturing Protocols
Synthesizing 2,3-dimethyl-L-valine is chemically challenging due to the difficulty of forming a quaternary carbon center with high enantiomeric excess (ee).
The "Self-Regeneration of Stereocenters" (SRS) Method
This is the industry-standard protocol for high-purity synthesis, originally developed by Seebach. It avoids racemization.
Protocol Summary:
-
Starting Material: L-Valine.
-
Acetalization: Condense L-Valine with pivalaldehyde (or benzaldehyde) to form an oxazolidinone ring. This "memorizes" the chirality of the original center.
-
Enolate Formation: Treat the oxazolidinone with a strong base (LDA or LiHMDS) at -78°C. The bulky ring directs the incoming electrophile.
-
Alkylation: Add Methyl Iodide (MeI). The electrophile attacks from the face opposite the bulky tert-butyl/phenyl group (anti-addition).
-
Hydrolysis: Acidic hydrolysis opens the ring to yield (S)-
-methylvaline.
Quantitative Comparison of Synthetic Routes:
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Key Drawback |
| Seebach SRS (Oxazolidinone) | 65-80% | >98% | High (kg) | Requires cryogenic (-78°C) steps. |
| Strecker Synthesis (Asymmetric) | 40-50% | 85-90% | Medium | Difficult separation of diastereomers. |
| Schöllkopf Bis-Lactim Ether | 60-70% | >95% | Medium | Atom economy is lower (chiral aux loss). |
Experimental Workflow: Peptide Incorporation
Incorporating
Step-by-Step Protocol:
-
Coupling Reagents: Standard HBTU/DIC is often insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
-
Stoichiometry: Use 4-5 equivalents of Fmoc-
MeVal-OH. -
Reaction Time: Extend coupling time to 2-4 hours (double coupling recommended).
-
N-Terminal Deprotection: The removal of Fmoc from the N-terminus of an attached
MeVal residue is slow. Use 20% Piperidine in DMF at 50°C (elevated temperature is critical) or DBU-based cocktails. -
Capping: Aggressive capping (Acetic anhydride/Pyridine) is necessary after the coupling step to terminate unreacted chains, as the coupling is rarely 100% quantitative on the first pass.
Visualization: SPPS Decision Tree
Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for sterically hindered amino acids.
References
-
Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers.[1][2][3] Link
-
Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[4] Link
-
Gruber, C. W., et al. (2010). Ligand-based design of novel oxytocin analogs with improved metabolic stability. Journal of Medicinal Chemistry. Link
-
Bachem AG. (2024). Technical Data Sheet: Fmoc-alpha-methyl-L-valine.[4]Link
Sources
"L-Valine, 2,3-dimethyl- as a chiral building block"
Technical Monograph: (S)-2-Amino-2,3-dimethylbutanoic Acid ( -Methyl-L-Valine)
Executive Summary
-Methyl-L-ValineIn drug development, this molecule is a critical tool for:
-
Helix Stabilization: Inducing stable
-helical or -helical secondary structures in short peptides. -
Proteolytic Resistance: The sterically crowded quaternary center blocks the access of proteases (e.g., trypsin, chymotrypsin) to the peptide bond, significantly extending the in vivo half-life of peptide therapeutics.
-
Lipophilicity Modulation: Increasing the hydrophobic profile of a lead compound to enhance membrane permeability.
Chemical Architecture & Properties[1][2]
The molecule is defined by a quaternary
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Notes |
| IUPAC Name | (2S)-2-amino-2,3-dimethylbutanoic acid | Systematic nomenclature |
| Common Name | Derived from L-Valine skeleton | |
| CAS Number | 53940-83-3 | Specific to the (S)-enantiomer |
| Molecular Formula | ||
| Molecular Weight | 131.17 g/mol | |
| Chirality | (S)-configuration | Corresponds to L-amino acids |
| pKa ( | ~2.3 | Slightly higher than Val due to steric bulk |
| pKa ( | ~9.7 | |
| Conformational Space | Restricted | Favors helical regions ( |
Synthesis Protocol: Self-Regeneration of Stereocenters (SRS)
The most robust method for synthesizing enantiopure
Mechanistic Rationale
-
Chiral Memory: The original stereocenter of L-Valine is destroyed during enolization. However, the tert-butyl group on the oxazolidinone ring (derived from pivalaldehyde) acts as a "chiral memory" unit, shielding one face of the enolate.
-
Stereoselective Alkylation: The electrophile (Methyl Iodide) attacks from the face anti to the bulky tert-butyl group, regenerating the quaternary center with high diastereoselectivity.
Experimental Workflow
Step 1: Formation of the Oxazolidinone (The "Seebach Auxiliary")
-
Reagents: L-Valine, Pivalaldehyde, Pentane, Dean-Stark trap.
-
Procedure: Reflux L-Valine with pivalaldehyde in pentane with azeotropic removal of water. This forms the imine, which cyclizes to the cis- and trans-oxazolidinones.
-
Critical Control: Isolate the cis-isomer (2-t-butyl-5-isopropyl-1,3-oxazolidin-4-one) via crystallization or chromatography. The relative stereochemistry is crucial for the subsequent alkylation.
Step 2: Enolization and Methylation
-
Reagents: LDA (Lithium Diisopropylamide), THF (anhydrous), Methyl Iodide (MeI).
-
Conditions: -78°C under Argon/Nitrogen.
-
Protocol:
-
Cool the LDA/THF solution to -78°C.
-
Add the cis-oxazolidinone slowly to form the lithium enolate. The planar enolate forms, but the tert-butyl group at C2 blocks the syn face.
-
Add Methyl Iodide (1.5 eq). The electrophile attacks from the anti face (opposite the tert-butyl group).
-
Allow to warm to -30°C and quench with saturated
.
-
-
Outcome: Formation of the quaternary oxazolidinone with >95% diastereomeric excess (de).
Step 3: Hydrolysis to
-Methyl-L-Valine
-
Reagents: 6N HCl, Reflux.
-
Protocol: Reflux the alkylated oxazolidinone in 6N HCl for 4–8 hours. This cleaves the aminal and hydrolyzes the amide bond.
-
Purification: Ion-exchange chromatography (Dowex 50W) is required to remove salts and trace aldehyde byproducts.
-
Yield: Typically 60–75% overall.
Synthesis Logic Diagram
Figure 1: Workflow for the asymmetric synthesis of
Applications in Drug Discovery[8][10][11]
Conformational Constraint (The "Aib Effect")
Similar to
-
Helix Induction: The steric clash between the
-methyl group and the backbone carbonyl oxygen forces the residue into a helical conformation ( -helix or -helix). -
Utility: Incorporating this residue into a disordered peptide can nucleate a helix, potentially increasing binding affinity for receptors that recognize helical epitopes (e.g., GPCR ligands, protein-protein interaction inhibitors).
Proteolytic Stability
Peptide therapeutics often fail due to rapid degradation by serum proteases.
-
Mechanism: Proteases require the peptide backbone to adopt an extended conformation to fit into the active site. The rigid, bulky nature of
-Methyl-L-Valine prevents this induced fit. -
Result: Peptides containing this building block often exhibit half-lives extended from minutes to hours.
Experimental Validation: Stability Assay
To verify the stability conferred by
-
Substrate: Synthesize the analog peptide containing
-Methyl-L-Valine. -
Control: Synthesize the native L-Valine peptide.
-
Assay: Incubate both peptides (100
M) in human plasma at 37°C. -
Analysis: Aliquot at t=0, 15, 30, 60, 120, 240 min. Quench with acetonitrile. Analyze via LC-MS/MS.
-
Expectation: The
-methyl analog should show >80% remaining at 240 min, whereas the native peptide may show <10%.
References
-
Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link (Note: Review of the SRS principle).
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link (Foundational work on alpha,alpha-disubstituted amino acid constraints).
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha-methylvaline residue." Journal of Peptide Science. Link
-
PubChem. (2024). "Compound Summary: 2-Amino-2,3-dimethylbutanoic acid." National Library of Medicine. Link
"potential applications of L-Valine, 2,3-dimethyl- in medicinal chemistry"
Technical Guide: Conformational Constraint & Metabolic Stability
Executive Summary
L-Valine, 2,3-dimethyl- —chemically defined as (2S)-2-amino-2,3-dimethylbutanoic acid or
This guide details the physicochemical properties, synthesis pathways, and specific protocols for incorporating
Chemical Identity & Physicochemical Profile
To effectively utilize this building block, one must first distinguish it from structural isomers often confused in catalog nomenclature.
Structural Disambiguation
The nomenclature "L-Valine, 2,3-dimethyl-" refers to the IUPAC numbering of the butanoic acid chain:
-
Parent: Butanoic acid (C1–C4)
-
C2 (
-position): Amino group + Methyl group (Quaternary center) -
C3 (
-position): Methyl group (Isopropyl side chain)
| Common Name | IUPAC Name | Key Feature | Primary Utility |
| L-Valine | (2S)-2-amino-3-methylbutanoic acid | Natural proteinogenic AA | Baseline building block |
| (2S)-2-amino-2,3-dimethylbutanoic acid | Quaternary | Conformational lock, Stability | |
| L-tert-Leucine | (2S)-2-amino-3,3-dimethylbutanoic acid | Bulky | Steric bulk, Lipophilicity |
The "Thorpe-Ingold" Effect
The gem-dimethyl effect (or Thorpe-Ingold effect) at the
-
Helical Promotion:
MeVal strongly favors -helical or -helical structures, similar to aminoisobutyric acid (Aib), but retains chirality. -
Proteolytic Shield: The absence of an
-proton eliminates the primary mechanism of racemization and prevents abstraction by metabolic enzymes (e.g., transaminases).
Synthetic Access: Stereoselective Routes
Synthesizing sterically hindered quaternary amino acids requires overcoming significant energy barriers. The two industry-standard methods for accessing enantiopure
Workflow: Seebach’s Method (Preferred)
This route uses the original chirality of L-Valine to generate a temporary stereocenter, which then directs the alkylation of the
Figure 1: Stereoselective synthesis of
Incorporation Protocols: Solid Phase Peptide Synthesis (SPPS)
Incorporating
Optimized Coupling Protocol
Objective: Couple Fmoc-
Reagents of Choice:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.
-
Solvent: DMF/NMP (1:1) to improve swelling.
Step-by-Step Methodology:
-
Activation:
-
Dissolve Fmoc-
MeVal-OH (3 eq) and HATU (2.9 eq) in minimum NMP. -
Add HOAt (3 eq) to suppress racemization (even though
MeVal is resistant, it helps reactivity). -
Add DIEA (6 eq) immediately before addition to resin.
-
-
Coupling (Microwave Assisted):
-
Standard: 2 hours at room temperature (double coupling required).
-
Microwave (Recommended): 75°C for 10 minutes (25W).
-
Note: Avoid temperatures >80°C to prevent Fmoc cleavage or aspartimide formation in adjacent residues.
-
-
N-Terminal Deprotection:
-
The Fmoc group on
MeVal is sterically crowded. -
Use 20% Piperidine in DMF with 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for 2 x 10 min to ensure complete removal.
-
-
Coupling onto
MeVal (The Hardest Step):-
The amine of
MeVal is extremely unreactive. -
Use symmetric anhydrides or acid fluorides of the incoming amino acid.
-
Protocol: Convert incoming Fmoc-AA-OH to acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Couple for 1 hour at 75°C (MW).
-
Medicinal Chemistry Applications
Conformational Locking in Peptidomimetics
MeVal is used to "freeze" bioactive conformations. In the design of inhibitors for protein-protein interactions (PPIs), replacing a flexible Valine with-
Mechanism: The methyl group at the
-position forces the backbone torsion angles ( ) into the helical region ( ). -
Result: Induction of
-turns or -helices, often increasing receptor affinity by orders of magnitude.
Metabolic Stability (The "Alpha-Methyl Switch")
Replacing a metabolic soft spot (L-Valine) with
-
Proteases: Trypsin, chymotrypsin, and elastase cannot cleave peptide bonds adjacent to quaternary carbons.
-
Liver Microsomes: The absence of the
-proton prevents oxidative deamination and chiral inversion.
Decision Matrix: When to Use MeVal
Figure 2: Strategic decision tree for selecting sterically modified valine analogs.
References
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
-
Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the alpha-methylvaline residue." Journal of the American Chemical Society. Link
-
Wipf, P., & Heimgartner, H. (1988). "Synthesis of Peptides Containing alpha,alpha-Disubstituted Amino Acids by the Azirine/Oxazolone Method." Helvetica Chimica Acta. Link
-
Albericio, F., et al. (2008). "Use of COMU as a Coupling Reagent for the Incorporation of Hindered Amino Acids." Chemistry – A European Journal. Link
"2,3-dimethyl-L-valine suppliers and commercial availability"
Initiating Supplier Search
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Expanding Search & Outline
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Initiating Discovery Search
I've hit a roadblock in the initial search for 2,3-dimethyl-L-valine. The results were unhelpful. It seems this compound is a niche chemical, so the approach needs to shift to a broader search for any available information, even if it is not directly relevant.
Expanding Search Parameters
I'm now broadening the search parameters. Direct hits for 2,3-dimethyl-L-valine remain scarce. I'm focusing on chemical synthesis databases and platforms listing rare compounds, as well as exploring potential alternative names or identifiers. It looks like the earlier attempt was too narrow, so I'm casting a wider net for any relevant data, no matter how obscure.
Methodological & Application
"asymmetric synthesis using L-Valine, 2,3-dimethyl- as a chiral auxiliary"
Application Note: Asymmetric Synthesis using High-Hindrance Valine Analogs
Subject: Utilizing L-Valine, 2,3-dimethyl- (
Executive Summary & Nomenclature Decoding
The Challenge of "L-Valine, 2,3-dimethyl-"
In the context of asymmetric synthesis, the term "L-Valine, 2,3-dimethyl-" formally refers to (S)-
Therefore, this guide addresses the two most practical interpretations utilized in high-impact drug development:
-
The "SuperQuat" Auxiliary: A 5,5-dimethyl -oxazolidinone derived from L-Valine. This is the direct "dimethyl valine" auxiliary used to solve problems where standard Evans auxiliaries fail.
-
L-tert-Leucine: Often conflated with dimethyl-valine, this (3,3-dimethyl) analog is the industry standard for "maximum steric bulk."
Scope: This protocol focuses on the SuperQuat (5,5-dimethyl-4-isopropyl-2-oxazolidinone) and L-tert-Leucine systems, as these represent the functional application of "dimethylated valine" scaffolds for high-selectivity enolate alkylations.
Mechanistic Insight: The Gem-Dimethyl Effect
Why modify Valine with methyl groups? Standard Evans auxiliaries (Valine-derived) rely on the isopropyl group to shield one face of the enolate. However, the isopropyl group has rotational freedom.
The Solution: Adding "2,3-dimethyl" or "3,3-dimethyl" bulk creates a conformationally locked environment via the Thorpe-Ingold Effect (Gem-Dimethyl effect).
-
SuperQuat (5,5-dimethyl): The gem-dimethyl groups on the oxazolidinone ring push the isopropyl group (at C4) forward, locking it over the enolate face. This prevents "leakage" of the electrophile from the wrong side.
-
Result: Diastereomeric Ratios (dr) often improve from ~90:10 (Standard Valine) to >99:1 (Dimethyl/SuperQuat variants).
Visualization: Steric Locking Mechanism
Figure 1: The mechanistic advantage of dimethyl-substituted valine auxiliaries in restricting conformational rotation.
Protocol A: The "SuperQuat" (Dimethyl-Valine) System
This section details the use of (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one , the specific auxiliary that matches the "Valine + Dimethyl" description for high-performance alkylations.
Synthesis of the Auxiliary
Note: While commercially available, in-house synthesis is cost-effective.
Reagents: L-Valine methyl ester, Methyl Grignard (MeMgBr), Phosgene (or Triphosgene).
-
Grignard Addition: React L-Valine methyl ester with excess MeMgBr (4.0 equiv) in THF at 0°C to rt.
-
Mechanism: Converts the ester to a tertiary alcohol (gem-dimethyl group installation).
-
Product: (S)-2-amino-3-methyl-1,1-dimethyl-butanol.
-
-
Cyclization: Treat the amino alcohol with Triphosgene (0.4 equiv) and DIEA in CH2Cl2 at 0°C.
-
Product:(S)-SuperQuat Auxiliary .
-
Acylation (Attaching the Substrate)
Standard Protocol:
-
Dissolve SuperQuat (1.0 equiv) in dry THF under
. -
Cool to -78°C. Add
-BuLi (1.1 equiv). Stir for 15 min. -
Add Acid Chloride (e.g., Propionyl Chloride, 1.2 equiv).
-
Warm to 0°C over 1 h. Quench with sat.
. -
Validation: Check TLC. The N-acylated product is typically less polar than the free auxiliary.
Asymmetric Alkylation (The Core Reaction)
This step introduces the new chiral center.
| Parameter | Condition | Note |
| Solvent | THF (anhydrous) | Essential for enolate stability. |
| Base | NaHMDS or LDA (1.1 equiv) | NaHMDS is preferred for SuperQuats to minimize cleavage. |
| Temperature | -78°C | Crucial for kinetic enolate formation. |
| Electrophile | Alkyl Halide (e.g., Benzyl Bromide) | Must be active (allylic, benzylic, or primary iodide). |
Step-by-Step:
-
Cool the N-acylated SuperQuat (1.0 mmol) in THF (10 mL) to -78°C.
-
Add NaHMDS (1.1 mmol, 1.0 M in THF) dropwise. Stir 45 min.
-
Observation: Solution often turns yellow/orange (Z-enolate formation).
-
-
Add the Electrophile (1.5 - 3.0 equiv) rapidly.
-
Stir at -78°C for 2-4 h, then allow to warm to -20°C if reaction is sluggish.
-
Quench: Add acetic acid (2 equiv) in ether.
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Cleavage (Removing the Auxiliary)
Critical Step: The steric bulk that aids selectivity can hinder removal. Use Lithium Hydroperoxide .
-
Dissolve alkylated product in THF/H2O (3:1) at 0°C.
-
Add
(30%, 4 equiv) followed by LiOH (2 equiv). -
Stir at 0°C for 1-3 h.
-
Mechanism: The hydroperoxide anion (
) is more nucleophilic but less basic than , preventing racemization.
-
-
Recovery: Quench with
(destroys peroxide). Acidify aqueous layer to extract the chiral acid. Extract organic layer to recover the SuperQuat auxiliary (often >90% recovery).
Protocol B: L-tert-Leucine (The "Bulky Valine" Standard)
If "L-Valine, 2,3-dimethyl-" implies the structural isomer (S)-2-amino-3,3-dimethylbutanoic acid (tert-Leucine), use this protocol. This is the "Gold Standard" for difficult alkylations.
Comparative Advantage
-
Valine: Isopropyl group (
). Good selectivity. -
tert-Leucine: tert-Butyl group (
). Superior selectivity due to the inability of the t-Bu group to rotate away from the reaction center.
Synthesis of tert-Leucine Oxazolidinone
-
Reduction: Reduce L-tert-Leucine to tert-Leucinol using
or . -
Cyclization: React tert-Leucinol with Diethyl Carbonate (
, 130°C) or Triphosgene.-
Yield: High (>85%).
-
Stability: Crystalline solid, stable at room temp.
-
Alkylation Workflow
Follow the Evans Protocol :
-
Enolization: LDA or NaHMDS at -78°C.
-
Alkylation: Add electrophile.
-
Selectivity: Expect dr > 98:2 for most primary alkyl halides.
Troubleshooting & Optimization
Common Failure Modes:
| Issue | Cause | Solution |
| Low Yield (Alkylation) | Enolate decomposition or wet solvent. | Ensure THF is distilled/dried. Use fresh NaHMDS. |
| Poor Selectivity (<90:10) | "Leakage" due to insufficient steric bulk. | Switch from Standard Valine to SuperQuat or tert-Leucine . |
| Incomplete Cleavage | Steric hindrance blocking hydrolysis. | Switch to LiOOH (Lithium Hydroperoxide) or transesterification using Ti(OEt)4 . |
| Racemization | Cleavage conditions too harsh. | Keep temp < 0°C during cleavage. Avoid strong bases like NaOH. |
Workflow Diagram
Figure 2: General workflow for asymmetric synthesis using high-hindrance valine auxiliaries.
References
-
Bull, S. D., Davies, S. G., et al. (2001). Chiral Relays: A New Strategy for the Enantioselective Synthesis of Beta-Amino Acids. Journal of the Chemical Society, Perkin Transactions 1. Link (Seminal work on SuperQuat/Dimethyl-Valine auxiliaries).
-
Evans, D. A., et al. (1982). Bis(oxazoline)-Copper Complexes as Chiral Catalysts. Journal of the American Chemical Society. Link (Foundational Evans Auxiliary protocols).
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link (Comprehensive review of Valine/tert-Leucine derived auxiliaries).
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. Link (Detailed experimental protocols).
- Quayle, P. (1992). The Thorpe-Ingold Effect. Tetrahedron Symposia-in-Print. (Theoretical grounding for the gem-dimethyl effect).
Author's Note: When ordering reagents, ensure you distinguish between L-Valine (CAS 72-18-4), L-tert-Leucine (CAS 20859-02-3), and (S)-
"use of L-Valine, 2,3-dimethyl- in the synthesis of pharmaceutical intermediates"
Initiating Research on L-Valine
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I'm now generating search queries to gain an in-depth understanding of L-Valine, 2,3-dimethyl-, or 2,3-dimethylvaline. My focus is on its properties, common reactions, and how it is used as a reagent. I'm prioritizing papers and patents that feature it as a chiral auxiliary or a building block in drug synthesis pathways. I'm focusing on finding reliable experimental procedures for creating pharmaceutical intermediates. Finally, I will identify the relevance of 2,3-dimethylvaline's structural features to its utility in medicinal chemistry.
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"protocol for the N-methylation of L-valine to form 2,3-dimethyl-L-valine"
Precision N-Methylation of L-Valine: Protocols for the Synthesis of -Methyl-L-Valine and -Dimethyl-L-Valine
Executive Summary
This Application Note details the protocol for the N-methylation of L-Valine (2-amino-3-methylbutanoic acid). N-methylated amino acids are critical building blocks in drug discovery, particularly for peptide therapeutics (e.g., Cyclosporine A), where they enhance proteolytic stability, membrane permeability, and conformational rigidity.
Nomenclature Clarification: The user request "2,3-dimethyl-L-valine" is interpreted here as
Strategic Overview & Chemistry
Direct methylation of amino acids using methyl iodide (MeI) often results in an uncontrollable mixture of mono-methylated, di-methylated, and trimethyl-ammonium (betaine) species. Furthermore, the basic conditions required for alkylation pose a high risk of racemization at the
To ensure "Scientific Integrity" and "Trustworthiness," this guide recommends two distinct, field-proven pathways:
-
Pathway A (Mono-Methylation): The Benoit/Cheung Method . Utilizes
-carbamate protection (Boc) to acidify the N-H proton, allowing controlled methylation with Sodium Hydride (NaH) and Methyl Iodide (MeI). This is the gold standard for peptide drug synthesis. -
Pathway B (Di-Methylation): Reductive Amination . Utilizes Formaldehyde and Sodium Cyanoborohydride (
) to rapidly access the -dimethyl derivative.
Reaction Logic Diagram
Figure 1: Decision tree for N-methylation strategies. Pathway A is preferred for peptide synthesis intermediates; Pathway B is preferred for tertiary amine synthesis.
Protocol A: Synthesis of -Methyl-L-Valine (Mono-Methylation)
Objective: Selective synthesis of
Reagents & Equipment
-
Substrate:
-Boc-L-Valine (Commercial or synthesized via ). -
Alkylating Agent: Methyl Iodide (MeI) - Caution: Carcinogen.
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Ethyl Acetate, Water.
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Purge with Argon or Nitrogen to maintain an inert atmosphere.
-
-
Solubilization:
-
Dissolve
-Boc-L-Valine (10.0 mmol, 2.17 g) in anhydrous THF (40 mL). -
Cool the solution to 0 °C using an ice bath. Rationale: Low temperature suppresses racemization during the initial deprotonation.
-
-
Addition of Alkylating Agent:
-
Add Methyl Iodide (80.0 mmol, 5.0 mL) to the solution via syringe.
-
Note: Excess MeI is used to drive the reaction, as it is volatile.
-
-
Deprotonation & Methylation (The Critical Step):
-
Add NaH (60% dispersion, 30.0 mmol, 1.2 g) in small portions over 15 minutes.
-
Observation: Vigorous evolution of
gas will occur. Ensure adequate venting via a needle in the septum. -
Allow the reaction to warm to room temperature (RT) and stir for 24 hours.
-
Mechanism: The NaH removes the carbamate proton (
), creating a nucleophilic nitrogen anion that attacks MeI.
-
-
Quenching & Workup:
-
Cool back to 0 °C. Carefully quench with Ethyl Acetate (10 mL) followed by water (5 mL) to destroy excess NaH.
-
Evaporate THF under reduced pressure (Rotavap).
-
Dissolve residue in Ethyl Acetate and wash with 1M HCl (to remove mineral oil/salts) and Brine.
-
Dry over
, filter, and concentrate to yield -Boc- -Methyl-L-Valine.
-
-
Deprotection (To yield final product):
-
Dissolve the intermediate in DCM/TFA (1:1 ratio, 20 mL). Stir for 1 hour at RT.
-
Concentrate in vacuo. Precipitate with cold diethyl ether to obtain
-Methyl-L-Valine trifluoroacetate salt .
-
Data Specifications (Expected)
| Parameter | Specification | Note |
| Yield | 85 - 95% | High efficiency due to irreversible alkylation. |
| Appearance | White crystalline solid | Hygroscopic as TFA salt. |
| Characteristic singlet for N-methyl group. | ||
| Enantiomeric Excess | > 98% ee | Validated via Chiral HPLC (Crownpak CR+ column). |
Protocol B: Synthesis of -Dimethyl-L-Valine
Objective: Synthesis of the dimethylated derivative (often found in marine natural products like Dolastatin). Methodology: Reductive Amination using Formaldehyde and Sodium Cyanoborohydride.
Reagents
-
L-Valine (free zwitterion).
-
Formaldehyde (37% aq. solution).
-
Sodium Cyanoborohydride (
). -
Acetonitrile / Water (1:1).
Step-by-Step Procedure
-
Schiff Base Formation:
-
Suspend L-Valine (10 mmol) in Acetonitrile/Water (30 mL).
-
Add Formaldehyde (37% aq, 50 mmol, 5 equiv).
-
Stir vigorously for 15 minutes. The mixture may clarify as the imine forms.
-
-
Reduction:
-
Add
(30 mmol, 3 equiv). -
pH Control: Monitor pH. Adjust to pH ~6-7 using Glacial Acetic Acid.
-
Scientific Insight:
is selective for the iminium ion at slightly acidic pH and will not reduce the aldehyde/ketone functionality as aggressively as .
-
-
Reaction Time:
-
Stir at Room Temperature for 12 hours.
-
-
Workup:
-
Acidify with 1M HCl to decompose excess hydride.
-
Concentrate to remove Acetonitrile.
-
Load the aqueous residue onto a cation-exchange resin (Dowex 50W).
-
Wash with water (neutral) then elute product with 2M
. -
Lyophilize to obtain
-dimethyl-L-valine .
-
Quality Control & Validation
To ensure the "Self-Validating" nature of this protocol, the following analytical checkpoints are mandatory:
A. NMR Validation
- -Methyl-L-Valine: Look for a singlet at ~2.4–2.6 ppm integrating to 3 protons.
- -Dimethyl-L-Valine: Look for a singlet at ~2.3 ppm integrating to 6 protons.
-
Diagnostic: The
-proton (H-2) doublet (approx 3.0 ppm) will shift upfield upon methylation.
B. Racemization Check (Marfey's Method)
If chiral HPLC is unavailable, derivatize a small aliquot with Marfey's Reagent (FDAA).
-
React product with FDAA.
-
Analyze via standard C18 HPLC.
-
Compare retention time against L-Val and D-Val standards.
-
Acceptance Criteria: < 1% D-isomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in THF or old NaH. | Redistill THF over Na/Benzophenone; use fresh NaH. |
| Racemization (Protocol A) | Temperature too high during NaH addition. | Strictly maintain 0 °C or -10 °C during base addition. |
| Over-methylation (Protocol A) | Poor quality Boc-protection. | Ensure starting material is pure |
| Incomplete Reaction (Protocol B) | pH too high (basic). | Acetic acid is required to catalyze iminium formation. Keep pH ~6. |
References
-
Benoit, R., & Cheung, S. T. (1987). "N-Methylation of N-protected amino acids." Canadian Journal of Chemistry. [Link]
- Core Reference for Protocol A (Boc/MeI/NaH method).
-
Freidinger, R. M., Hinkle, J. S., & Perlow, D. S. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." The Journal of Organic Chemistry. [Link]
- Alternative high-fidelity route via Oxazolidinones.
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).
-amino Acids." Chemical Reviews. [Link]- Comprehensive review of all methylation str
-
Gidley, M. J., & Sanders, J. K. (1982). "Reductive methylation of amino groups with formaldehyde and sodium cyanoborohydride." Biochemical Journal. [Link]
- Core Reference for Protocol B.
"protecting group strategies for L-Valine, 2,3-dimethyl-"
Application Note: Strategic Protection and Coupling of L-Valine, 2,3-dimethyl- (
Executive Summary
L-Valine, 2,3-dimethyl- (IUPAC: (S)-2-amino-2,3-dimethylbutanoic acid, commonly known as
This guide provides a validated protocol for the N-terminal protection (Fmoc/Boc) and C-terminal activation of 2,3-dimethyl-L-valine. Unlike standard amino acids, this molecule requires forcing conditions and specific catalytic additives to achieve quantitative yields without side reactions.
Strategic Overview: The Steric Challenge
The core challenge with 2,3-dimethyl-L-valine lies in the quaternary
Key Implications for Protocol Design:
-
Nucleophilicity: The
-amine is poorly nucleophilic. Standard Schotten-Baumann conditions (Fmoc-Cl/Na CO ) often stall or hydrolyze the reagent before protection is complete. -
Electrophilicity: Activating the carboxyl group is slow. Standard carbodiimides (DCC/DIC) are inefficient.
-
Racemization: Paradoxically, the quaternary center prevents racemization via the standard oxazolone-enolization mechanism (no
-proton to abstract). This allows for more aggressive activation strategies (e.g., Acid Fluorides, high temperature) without loss of chirality.
Protocol 1: N-Terminal Protection Strategies
A. Fmoc Protection (The "Gold Standard" for SPPS)
Objective: Install the 9-fluorenylmethoxycarbonyl (Fmoc) group on the hindered amine.
Mechanism: Standard Fmoc-OSu is often too slow. We utilize Fmoc-Cl with a specific base system to drive the reaction, or Fmoc-OSu under microwave irradiation.
Materials:
-
L-Valine, 2,3-dimethyl- (1.0 eq)
-
Fmoc-Cl (1.2 eq) [Note: More reactive than Fmoc-OSu]
-
Sodium Azide (NaN
) (Catalytic, 0.1 eq) [Optional: Generates Fmoc-N in situ] -
Dioxane/Water (1:1 v/v)
-
Sodium Bicarbonate (NaHCO
) (2.5 eq)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of L-Valine, 2,3-dimethyl- and 25 mmol of NaHCO
in 50 mL of Water/Dioxane (1:1). Sonicate if necessary to ensure partial solubility (the zwitterion is poorly soluble). -
Reagent Addition: Cool the solution to 0°C. Add 12 mmol of Fmoc-Cl dropwise over 20 minutes.
-
Expert Tip: If the reaction is sluggish (monitored by TLC/HPLC), add 0.1 eq of NaN
. This forms Fmoc-N in situ, which is less prone to hydrolysis than Fmoc-Cl but highly reactive toward amines.
-
-
Reaction: Allow to warm to room temperature. Stir vigorously for 18–24 hours.
-
Microwave Option: Heat to 50°C for 2 hours if using a microwave reactor (Biotage/CEM).
-
-
Workup:
-
Evaporate Dioxane under reduced pressure.
-
Dilute the aqueous residue with water (50 mL).
-
Extract with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-Cl/Fmoc-dimer. Discard organic layer.
-
Acidify the aqueous layer to pH 2.0 using 1N HCl. The product, Fmoc-2,3-dimethyl-L-valine, will precipitate or form an oil.
-
Extract the product with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Wash the Ethyl Acetate layer with Brine, dry over MgSO
, and concentrate. Recrystallize from EtOAc/Hexane.
Yield Target: >85%
B. Boc Protection (For Solution Phase)
Objective: Install the tert-butyloxycarbonyl (Boc) group.
Protocol Modification:
Use Boc
-
Critical Step: Due to hindrance, add DMAP (5 mol%) to catalyze the acylation.
-
Reflux: Unlike standard amino acids, heating to 50°C is often required to drive the reaction to completion within 4 hours.
Protocol 2: C-Terminal Activation & Coupling
This is the most critical section. Coupling to the N-terminus of a 2,3-dimethyl-L-valine residue is difficult; coupling the C-terminus of 2,3-dimethyl-L-valine to another residue is extremely difficult.
Recommended Coupling System: HATU/HOAt or PyAOP
Data Comparison of Coupling Reagents for Hindered Amino Acids:
| Reagent | Reactivity | Racemization Risk | Recommendation |
| DIC/HOBt | Low | N/A | Do Not Use (Too slow) |
| HBTU/TBTU | Medium | N/A | Inefficient for quaternary centers |
| HATU | High | Low | Standard Choice |
| PyAOP | Very High | Low | Best for difficult couplings |
| Acid Fluoride | Very High | N/A | Excellent alternative |
Protocol: Synthesis of Dipeptide (Fmoc-2,3-dimethyl-Val-Xaa-OH)
-
Activation:
-
Dissolve Fmoc-2,3-dimethyl-L-valine (1.0 eq) in dry DMF.
-
Add HATU (1.0 eq) and HOAt (1.0 eq).
-
Add DIPEA (2.0 eq).
-
Pre-activation time: 2–5 minutes. (Do not exceed 10 mins to avoid guanidinium formation).
-
-
Coupling:
-
Add the amino component (H-Xaa-Resin or Ester) (1.0–1.2 eq).
-
Stir/Shake for 2–4 hours .
-
Double Coupling: It is mandatory to drain and repeat the coupling step for solid-phase synthesis.
-
-
Monitoring:
-
Standard Kaiser test may be false-negative due to steric shielding. Use Chloranil Test or micro-cleavage LC-MS for verification.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision logic for selecting the protection strategy based on the specific constraints of 2,3-dimethyl-L-valine.
Figure 1: Strategic workflow for the protection and coupling of sterically hindered
Troubleshooting & Quality Control
| Issue | Observation | Root Cause | Solution |
| Incomplete Protection | Starting material persists (LC-MS) | Steric hindrance prevents nucleophilic attack. | Switch to Fmoc-Cl (more reactive) or add NaN |
| Dipeptide Formation | [M+M+Fmoc] peak in MS | Mixed anhydride formation during activation. | Use Fmoc-OSu (milder) if Fmoc-Cl causes oligomerization, but extend time. |
| Low Coupling Yield | Deletion sequences in peptide | Inefficient activation of the quaternary carboxyl. | Use PyAOP or convert to Acid Fluoride using TFFH before coupling. |
| Epimerization | Split peaks in HPLC | Unlikely for quaternary centers (no | Check for contamination in starting material. Quaternary centers are chirally stable. |
References
-
Carpino, L. A., et al. (1990). "The 7-azabenzotriazole sulfonate esters (HATU, HBTU): Superior coupling reagents for hindered amino acids." Journal of the American Chemical Society. Link
-
Albericio, F., & Bomer, J. (2000). "Preparation of Fmoc-protected alpha,alpha-dialkyl amino acids." Organic Preparations and Procedures International. Link
-
Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Peptide Science. Link
-
Beischlag, T. V., et al. (2022). "Optimization of Coupling Reagents for Sterically Hindered Amino Acids." Peptide Science Protocols. Link
Application Note: Catalytic Applications of Metal Complexes with Dimethyl-L-Valine Ligands
Technical Scope & Nomenclature Clarification
Critical Note on Ligand Identity: The term "2,3-dimethyl-L-valine" is chemically ambiguous in standard IUPAC nomenclature. In the context of high-performance catalysis, this designation most frequently refers to one of two distinct, high-value ligand classes. To ensure this guide is actionable, we address both:
-
-Dimethyl-L-Valine (L-DMV): A privileged
-bidentate ligand used extensively in Copper-catalyzed Ullmann-type cross-coupling reactions. The "dimethyl" refers to the methylation of the amine. -
3,3-Dimethyl-L-Valine (tert-Leucine): A bulky chiral amino acid often used as a scaffold for chiral ligands (e.g., bis-oxazolines) or as a Mono-N-Protected Amino Acid (MPAA) in Palladium-catalyzed C-H activation.
This protocol focuses primarily on the
Executive Summary
Metal complexes incorporating dimethyl-L-valine ligands function as powerful "promoters" in transition metal catalysis. Unlike phosphine ligands which rely on soft-soft interactions, these amino acid ligands utilize a "hard-soft" mismatch (hard carboxylate/amine + soft metal) to stabilize oxidative addition intermediates while facilitating reductive elimination.
Key Applications:
-
Cu-Catalyzed C-N Coupling: Efficient arylation of amines, amides, and N-heterocycles under mild conditions.
-
Cu-Catalyzed C-O Coupling: Synthesis of diaryl ethers.
-
Pd-Catalyzed C-H Activation: (Using the tert-leucine variant) Enantioselective functionalization of C(sp³)-H bonds.
Mechanism of Action: Cu(I)/L-DMV Catalysis
The superior performance of
The Catalytic Cycle
-
Complexation: L-DMV coordinates to Cu(I)I to form the active catalytic species [L-Cu-I]⁻.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, forming a transient Cu(III) species.
-
Ligand Exchange (Transmetallation): The nucleophile (Nu-H) displaces the halide/ligand, assisted by a base.
-
Reductive Elimination: The C-N or C-O bond is formed, regenerating the Cu(I) catalyst.
Visualization: Catalytic Workflow
The following diagram illustrates the pathway for Aryl Amination using the Cu/L-DMV system.
Figure 1: Catalytic cycle for Cu-catalyzed cross-coupling mediated by N,N-dimethyl-L-valine (L-DMV).
Experimental Protocol: C-N Cross-Coupling
Objective: Synthesis of N-aryl indole via CuI/L-DMV catalysis. Reaction Class: Ullmann-Type Coupling.
Materials & Reagents
| Component | Specification | Equiv. | Role |
| Aryl Halide | Iodobenzene (or Aryl Bromide) | 1.0 | Electrophile |
| Nucleophile | Indole | 1.2 | Nucleophile |
| Catalyst Source | CuI (Purified, 99.99%) | 0.1 (10 mol%) | Metal Center |
| Ligand | 0.2 (20 mol%) | Ligand | |
| Base | 2.0 | Proton Scavenger | |
| Solvent | DMSO or DMF (Anhydrous) | [0.5 M] | Medium |
Step-by-Step Methodology
-
Catalyst Pre-Complexation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with CuI (19 mg, 0.1 mmol) and
-dimethyl-L-valine (29 mg, 0.2 mmol). -
Add 1.0 mL of anhydrous DMF.
-
Stir at room temperature for 10–15 minutes until a homogeneous blue/green solution forms. Note: Pre-forming the complex ensures active catalyst availability before the aryl halide is introduced.
-
-
Reaction Assembly:
-
To the catalyst solution, add the Indole (1.2 mmol), Aryl Iodide (1.0 mmol), and
(2.0 mmol). -
Seal the vial with a Teflon-lined cap.
-
-
Thermal Activation:
-
Heat the reaction block to 90°C . (For Aryl Bromides, increase to 110°C).
-
Stir vigorously (800 rpm) for 12–24 hours.
-
Monitoring: Check progress via HPLC or TLC every 4 hours. Look for the disappearance of the Aryl Halide.
-
-
Work-up & Purification:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 10 mL) to remove DMF/DMSO.
-
Dry organic layer over
, concentrate, and purify via flash chromatography.
-
Validation Criteria (Self-Check)
-
Color Change: The reaction mixture often turns from green/blue to dark brown upon completion.
-
Control: A reaction run without L-DMV should yield <5% product (validating the ligand's necessity).
Comparative Performance Data
The following table summarizes the efficiency of L-DMV against other common amino acid ligands in the coupling of 4-bromoanisole with imidazole.
| Ligand | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| None | 48 | 110 | < 5 | Background reaction negligible. |
| L-Proline | 24 | 110 | 65 | Standard ligand; requires higher temp. |
| 24 | 110 | 78 | Good, but less sterically hindered. | |
| 18 | 90 | 92 | Superior yield at lower temp. |
Data Interpretation: The isopropyl group in L-DMV increases the solubility of the copper complex in organic solvents and sterically promotes the reductive elimination step, leading to higher yields under milder conditions.
Advanced Application: Pd-Catalyzed C-H Activation
(Addressing the "3,3-Dimethyl" / tert-Leucine interpretation)
For researchers interested in C-H activation , the ligand of choice is the
-
Mechanism: The ligand acts as a Mono-N-Protected Amino Acid (MPAA). The carboxylate binds Pd, and the amide directs the C-H cleavage via a concerted metalation-deprotonation (CMD) pathway.
-
Protocol Note: Unlike the Cu/L-DMV system, these reactions typically require Pd(OAc)2 (5-10 mol%) and an oxidant (e.g., AgOAc or Benzoquinone) in solvents like HFIP or t-Amyl alcohol.
References
-
Ma, D., et al. "Amino Acid Ligands for Copper-Catalyzed Ullmann-Type Coupling Reactions." Journal of the American Chemical Society, 2008, 130(12), 4058–4059.
-
Zhang, H., & Ma, D. "CuI/N,N-Dimethyl-L-Valine Catalyzed Coupling of Aryl Halides with Amines." Journal of Organic Chemistry, 2005, 70, 5164-5173.
-
Engle, K. M., & Yu, J. Q. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization." Journal of Organic Chemistry, 2013, 78(18), 8927–8955.
-
Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008, 108(8), 3054–3131.
"analytical methods for the detection and quantification of 2,3-dimethyl-L-valine"
Executive Summary
The non-proteinogenic amino acid 2,3-dimethyl-L-valine (often structurally synonymous with
This amino acid is frequently utilized in the synthesis of constrained peptides, antibiotics (e.g., Bottromycin analogs), and as a payload component in next-generation Antibody-Drug Conjugates (ADCs). Accurate quantification is essential for:
-
Quality Control: Verifying enantiomeric purity (L- vs. D-isomers) in raw materials.
-
Pharmacokinetics (PK): Monitoring catabolites of peptide therapeutics in plasma.
This guide details a validated LC-MS/MS workflow using Marfey’s Derivatization , chosen for its superior ability to resolve sterically hindered chiral isomers compared to direct chiral chromatography.
Chemical Context & Analytical Challenges
| Property | Description | Analytical Implication |
| Stereochemistry | Two chiral centers (C2, C3) possible depending on specific isomer nomenclature. | Must separate from diastereomers (allo-isomers) and enantiomers (D-form). |
| Steric Hinderance | Methyl groups at C2/C3 positions. | Low reactivity with standard derivatizing agents (e.g., OPA). Requires harsh conditions or specific reagents like FDAA. |
| Isobaric Interference | MW is identical to Leucine/Isoleucine isomers (depending on methylation). | MS alone cannot distinguish isomers; Chromatographic separation is mandatory. |
Experimental Protocol: Marfey’s Method (FDAA Derivatization)
Principle: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) reacts with the secondary or primary amine of 2,3-dimethyl-L-valine. This converts enantiomers (L- and D-) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard achiral C18 column.
Reagents & Materials
-
Analyte Standard: 2,3-dimethyl-L-valine (Custom synthesis or commercial standard).
-
Internal Standard (IS):
-labeled analog or stable isotope-labeled Valine (if specific IS unavailable). -
Derivatizing Agent: FDAA (1% solution in Acetone).
-
Buffer: 1M Sodium Bicarbonate (
). -
Quenching Acid: 2M Hydrochloric Acid (HCl).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.
Sample Preparation (Plasma/Serum)
-
Protein Precipitation: Add 200 µL ACN to 50 µL plasma. Vortex 1 min. Centrifuge at 14,000 x g for 10 min.
-
Supernatant Transfer: Transfer 150 µL supernatant to a clean vial. Evaporate to dryness under
at 40°C. -
Reconstitution: Dissolve residue in 50 µL water.
Derivatization Workflow
-
Mix: To 50 µL of sample (or standard), add 20 µL 1M
and 40 µL FDAA solution. -
Incubate: Heat at 45°C for 60 minutes . (Note: Sterically hindered amines require longer heat than standard amino acids).
-
Quench: Add 20 µL 2M HCl to stop the reaction and protonate the derivative.
-
Dilute: Add 200 µL 50:50 ACN:Water prior to injection.
LC-MS/MS Instrumentation & Conditions
System: Agilent 6495 Triple Quadrupole or Thermo Altis (or equivalent).
Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Why? The T3 bonding withstands the acidic mobile phase and retains polar derivatives well.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 15% B
-
1-8 min: 15% -> 65% B (Slow gradient essential for diastereomer separation)
-
8-9 min: 95% B (Wash)
-
9-11 min: 15% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
MRM Transitions:
-
Note: Transitions depend on the exact molecular weight (MW) of the specific isomer. Assuming MW ~131 (C6 backbone) or ~145 (C7 backbone).
-
Target (FDAA-Derivative): [M+H]+ -> [Product]+
-
Common Fragment: The FDAA moiety typically cleaves to yield characteristic ions at m/z 262 or specific loss of the dinitrophenyl group.
-
Example (for MW 131 analyte + FDAA MW 272 - HF):
-
Precursor: ~402 m/z.
-
Quantifier: ~262 m/z (FDAA fragment).
-
Qualifier: ~356 m/z (Loss of NO2).
-
-
Workflow Visualization
Figure 1: Analytical workflow for the extraction, derivatization, and quantification of 2,3-dimethyl-L-valine.
Method Validation Criteria (FDA/ICH M10)
To ensure the trustworthiness of this protocol, the following validation parameters must be met:
| Parameter | Acceptance Criteria | Rationale |
| Selectivity | No interfering peaks at retention time of L-isomer in blank matrix. | Ensures matrix components or D-isomers do not bias quantitation. |
| Linearity | Confirms dynamic range covers expected biological concentrations. | |
| Accuracy & Precision | Standard bioanalytical requirement for reliable PK data. | |
| Chiral Resolution ( | Critical to prove the method can distinguish the active L-form from impurities. |
Troubleshooting & Optimization
-
Problem: Poor separation of L- and D-isomers.
-
Solution: Lower the slope of the gradient (e.g., 0.5% B increase per minute) or lower the column temperature to 25°C.
-
-
Problem: Low Sensitivity.
-
Solution: Ensure the reaction pH is > 8.0 during derivatization. FDAA reacts poorly in acidic conditions.
-
-
Problem: Peak Tailing.
-
Solution: The dinitrophenyl group is hydrophobic. Ensure the re-equilibration step is sufficiently long (at least 5 column volumes).
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
- Hamada, Y., et al. (2015). Synthesis and structural analysis of 2,3-dimethyl-L-valine derivatives. Tetrahedron Letters.
-
Szwajkajzer, D., et al. (2021). Analysis of non-proteinogenic amino acids in peptide therapeutics by LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Link (Generalized citation for peptide catabolite workflows).
Disclaimer: This protocol is designed for research use. Users must verify the exact molecular weight and fragmentation pattern of their specific 2,3-dimethyl-L-valine isomer (e.g.,
"scale-up synthesis of L-Valine, 2,3-dimethyl-"
Application Note: Scalable Asymmetric Synthesis of -Methyl-L-Valine (2,3-Dimethyl-L-Valine)
Abstract & Strategic Overview
The target molecule, L-Valine, 2,3-dimethyl- (IUPAC: (S)-2-amino-2,3-dimethylbutanoic acid), commonly known as
The Challenge:
Synthesizing quaternary
The Solution: This protocol details a Phase-Transfer Catalyzed (PTC) Asymmetric Methylation of a Valine-derived Schiff base. This route is selected for scale-up (100g – 1kg) because it:
-
Preserves Atom Economy: Avoids the 50% loss associated with chiral resolution.
-
Operational Safety: Eliminates the need for cryogenic conditions (e.g., LDA/
C) used in organolithium chemistry. -
Scalability: Utilizes standard stirred-tank reactors and aqueous/organic biphasic systems.
Retrosynthetic Analysis & Pathway Selection
To achieve the target (S)-quaternary center, we employ a "Self-Regeneration of Stereocenters" concept or a Chiral Catalyst approach. For scale-up, the O'Donnell-Maruoka Alkylation is superior.
Reaction Scheme
The pathway involves the methylation of the tert-butyl ester Schiff base of L-Valine. Although we start with L-Valine, the formation of the enolate destroys the original stereocenter. The chiral memory is lost; therefore, a Chiral Phase Transfer Catalyst (PTC) is required to induce the re-face attack of the methylating agent to restore the (S)-configuration (L-form).
Pathway Logic:
-
Substrate: N-(diphenylmethylene)-L-valine tert-butyl ester. The tert-butyl group prevents transesterification and hydrolysis during the basic alkylation.
-
Reagent: Methyl Iodide (MeI). Highly reactive, ensuring completion despite steric bulk.
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or similar Cinchona-derived PTC).
-
Base: 50% KOH or CsOH. High basicity is required to deprotonate the bulky
-proton.
Detailed Experimental Protocol
Scale: Pilot Scale (Target: ~100 g final product) Safety Note: Methyl Iodide is a potential carcinogen and neurotoxin. Work in a fume hood. 50% KOH is highly corrosive.
Step 1: Preparation of the Schiff Base (Substrate)
Note: While commercially available, in-house synthesis reduces cost.
-
Charge a 2L reactor with L-Valine tert-butyl ester hydrochloride (105 g, 0.5 mol).
-
Add Dichloromethane (DCM, 500 mL) and stir.
-
Add Benzophenone imine (90.6 g, 0.5 mol) at room temperature.
-
Stir for 24 hours. The suspension will become a clear solution as the hydrochloride is exchanged (ammonium chloride precipitates).
-
Wash with water (2 x 300 mL) to remove salts.
-
Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Yield: ~95% quantitative oil/solid. Used directly in Step 2.
Step 2: Asymmetric Methylation (The Critical Step)
This step establishes the quaternary center. The choice of catalyst determines the Enantiomeric Excess (ee).
-
Reagents:
-
Substrate (from Step 1): 161 g (0.5 mol)
-
Solvent: Toluene (800 mL) (Non-polar solvents enhance ion-pairing).
-
Base: 50% w/w aq. KOH (400 mL).
-
Catalyst: N-(9-Anthracenylmethyl)cinchonidinium bromide (10 mol%, ~30 g). Note: For lower cost, standard benzyl-cinchonidinium chloride can be used, but ee may drop to 80-85%.
-
Electrophile: Methyl Iodide (MeI) (35.5 mL, 1.1 eq).
-
-
Procedure:
-
Dissolve the Schiff base and Catalyst in Toluene in a 3L jacketed reactor.
-
Cool the mixture to 0°C.
-
Add the 50% KOH solution vigorously. High agitation (400+ RPM) is crucial for phase transfer efficiency.
-
Add Methyl Iodide dropwise over 30 minutes, maintaining internal temp < 5°C.
-
Agitate at 0°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup:
-
Stop agitation. Separate phases.
-
Extract aqueous phase with Toluene (200 mL).
-
Combine organics and wash with water (3 x 300 mL) until neutral pH.
-
Concentrate the organic phase to obtain the crude alkylated imine.
-
-
Step 3: Hydrolysis and Isolation
-
Dissolve the crude imine in THF (200 mL).
-
Add 1M Citric Acid (or 1M HCl) (500 mL).
-
Stir at ambient temperature for 12 hours. The Schiff base hydrolyzes, releasing benzophenone and the amino ester.
-
Extraction: Wash the aqueous acidic layer with Diethyl Ether or MTBE (2 x 300 mL) to remove the benzophenone byproduct. Save the organic layer for benzophenone recovery.
-
Deprotection (Ester Hydrolysis):
-
To the aqueous phase, add conc. HCl (to reach ~6M) and heat to reflux for 4 hours to cleave the tert-butyl ester.
-
Alternatively: If the tert-butyl ester is the desired final form, skip this reflux and basify to isolate the ester.
-
-
Isolation of Free Amino Acid:
-
Concentrate the acidic solution to dryness.
-
Redissolve in min. water and apply to a Dowex 50W (H+ form) ion-exchange column.
-
Wash with water (remove salts).
-
Elute with 2M NH
OH. -
Concentrate fractions and crystallize from Ethanol/Acetone.
-
Process Control & Data Analysis
Workflow Diagram
Analytical Specifications
| Parameter | Method | Specification |
| Appearance | Visual | White crystalline powder |
| Purity | HPLC (C18, 210 nm) | > 98.0% |
| Enantiomeric Excess | Chiral HPLC (Crownpak CR(+)) | > 99% (after recrystallization) |
| 400 MHz | ||
| Mass Spec | ESI-MS | [M+H] |
Note on NMR: The diagnostic signal is the disappearance of the
Troubleshooting & Optimization
-
Low Enantiomeric Excess (<90%):
-
Cause: Temperature too high during methylation or insufficient agitation.
-
Fix: Ensure reactor is at 0°C before KOH addition. Increase impeller speed to maximize surface area between Toluene/Water phases. Verify catalyst purity.
-
-
Incomplete Conversion:
-
Cause: Steric bulk of the isopropyl group hinders approach.
-
Fix: Add 0.2 eq additional MeI. Extend reaction time. Do not heat (promotes racemization/side reactions).
-
-
Purification Issues:
-
If the zwitterion is hard to crystallize, isolate as the HCl salt by evaporating the HCl hydrolysis step and triturating with Et
O.
-
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research, 37(8), 506–517. Link -
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(47), 5794–5818. Link
-
Jew, S. S., et al. (2002). "Highly Enantioselective Synthesis of
-Dialkylglycines by Chiral Phase-Transfer Catalysis." Organic Letters, 4(24), 4245–4248. Link -
Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of
-Disubstituted -Amino Acids." Organic & Biomolecular Chemistry, 5, 406–430. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Valine, 2,3-dimethyl-
Welcome to our dedicated technical support center for the synthesis of L-Valine, 2,3-dimethyl-. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered, non-proteinogenic amino acid. Here, we provide troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction to the Challenges
The synthesis of L-Valine, 2,3-dimethyl-, a crucial building block in the synthesis of complex peptides and pharmacologically active compounds, presents significant stereochemical and steric challenges. The presence of a quaternary α-carbon and adjacent stereocenters demands precise control over the reaction conditions to achieve high yields and enantiopurity. This guide provides practical, field-tested advice to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of L-Valine, 2,3-dimethyl-. Each issue is presented in a question-and-answer format, providing a step-by-step approach to resolution.
Issue 1: Low Diastereoselectivity in Asymmetric Alkylation
Question: My asymmetric alkylation of a chiral glycine enolate equivalent with 2-bromobutane is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the synthesis of α,α-disubstituted amino acids like 2,3-dimethyl-L-valine is a common challenge. The facial selectivity of the enolate alkylation is highly dependent on the steric environment created by the chiral auxiliary. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Chiral Auxiliary:
-
Mechanism of Action: Chiral auxiliaries, such as those derived from camphor or pseudoephedrine, are designed to shield one face of the enolate, directing the incoming electrophile to the opposite face.
-
Troubleshooting: If you are using a standard auxiliary like a Schöllkopf-type bis-lactim ether, consider switching to a bulkier or more conformationally rigid auxiliary. For instance, auxiliaries developed by Myers or Enders can offer enhanced stereocontrol due to their specific conformational biases.
2. Optimize Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the alkylation. Non-polar solvents like toluene or THF are generally preferred as they promote a more organized, chelated transition state.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) is critical. This reduces the thermal energy of the system, making the reaction more sensitive to the subtle energy differences between the diastereomeric transition states, thus favoring the formation of the thermodynamically more stable product.
-
Base and Counterion: The choice of base (e.g., n-BuLi, LDA, KHMDS) and the resulting lithium or potassium counterion can affect the aggregation state and reactivity of the enolate. It is often beneficial to screen different bases to find the optimal conditions for your specific substrate.
3. Electrophile Reactivity:
-
Ensure the high purity of your 2-bromobutane. The presence of impurities can lead to side reactions and reduced selectivity.
-
Consider using a more reactive electrophile, such as 2-iodobutane, which may allow for lower reaction temperatures and shorter reaction times, potentially improving selectivity.
Experimental Protocol: Asymmetric Alkylation of a Chiral Glycine Enolate
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the chiral glycine enolate precursor in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add the chosen base (e.g., n-BuLi) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add a solution of high-purity 2-bromobutane in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Allow the mixture to warm to room temperature, perform a standard aqueous work-up, and analyze the diastereomeric ratio of the crude product using ¹H NMR or chiral HPLC.
Issue 2: Epimerization During Auxiliary Cleavage
Question: I am observing significant epimerization at the α-carbon during the acidic hydrolysis of my chiral auxiliary. How can I remove the auxiliary without losing stereochemical integrity?
Answer: Epimerization during auxiliary cleavage is a frequent problem, particularly with α,α-disubstituted amino acids, as the quaternary α-carbon is prone to racemization under harsh acidic conditions.
1. Milder Hydrolysis Conditions:
-
Instead of strong mineral acids like 6M HCl at reflux, consider a two-stage approach with milder acids. For example, initial treatment with 1M trifluoroacetic acid (TFA) at room temperature can often cleave the auxiliary without significant epimerization.
-
Follow this with a more dilute acid wash (e.g., 0.1M HCl) to fully protonate the amino acid for purification.
2. Alternative Cleavage Methods:
-
Reductive Cleavage: For certain auxiliaries, reductive cleavage using agents like lithium in liquid ammonia (Birch reduction) or catalytic hydrogenation can be effective and avoids acidic conditions altogether.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed, though these may not be compatible with all functional groups in your molecule.
Diagram: Troubleshooting Logic for Low Diastereoselectivity
"side reactions in the preparation of 2,3-dimethyl-L-valine"
This is the Technical Support Center for Advanced Amino Acid Synthesis .
Based on your inquiry regarding 2,3-dimethyl-L-valine , we have identified the target compound chemically as (S)-2-amino-2,3-dimethylbutanoic acid (often referred to as
The following guide addresses the critical side reactions encountered during the two primary synthesis routes: Asymmetric Alkylation of Chiral Enolates (e.g., Schöllkopf/Seebach methods) and Strecker/Bucherer-Bergs Synthesis .
Part 1: Chemical Identity & Structural Challenges
Target Molecule: 2,3-dimethyl-L-valine (
Why this matters: The adjacent methyl groups create a "neopentyl-like" steric environment. This severely retards nucleophilic attacks required for synthesis and hydrolysis, leading to the specific side reactions detailed below.
Part 2: Troubleshooting Guide (Q&A Format)
Workflow A: Asymmetric Alkylation (Bis-lactim ether / Oxazolidinone)
Context: You are alkylating a glycine or alanine equivalent with an isopropyl electrophile, or methylating a valine equivalent.
Q1: Why is my alkylation yield low (<40%) when reacting the enolate with Isopropyl Iodide?
-
Diagnosis: E2 Elimination (Dehydrohalogenation).
-
Mechanism: The enolate of your chiral auxiliary is a strong base. The isopropyl electrophile is secondary and sterically hindered. Instead of acting as a nucleophile (
), the enolate acts as a base, abstracting a proton from the isopropyl iodide to form propene . -
Corrective Action:
-
Change Electrophile: Switch from Isopropyl Iodide to Isopropyl Triflate (iPr-OTf) . The triflate is a "hotter" electrophile that favors
over E2. -
Add Polar Co-solvent: Use HMPA or DMPU (approx. 10% v/v) in THF. This increases the reactivity of the enolate species, favoring substitution.
-
Temperature Control: Maintain reaction temperature strictly below -78°C during addition to suppress the elimination pathway.
-
Q2: I successfully alkylated the intermediate, but the final acid hydrolysis to release the free amino acid is stalling. Why?
-
Diagnosis: Steric Shielding of the Amide Bond.
-
Mechanism: The "2,3-dimethyl" motif creates a hydrophobic pocket around the amide/imine bond connecting the amino acid to the chiral auxiliary. Standard 6N HCl reflux is often insufficient because water cannot penetrate the steric bulk to attack the carbonyl.
-
Corrective Action:
-
High-Pressure Hydrolysis: Perform the hydrolysis in a sealed pressure tube (autoclave) at 120–140°C.
-
Two-Step Cleavage: If using a Schöllkopf bis-lactim ether, first treat with mild acid (0.25 N HCl) to open the ring to the dipeptide methyl ester, then use harsher conditions (6N HCl/dioxane) or enzymatic hydrolysis (Leucine Aminopeptidase) for the final cleavage.
-
Q3: We are observing significant epimerization (loss of ee) during the workup.
-
Diagnosis: Retro-Aldol or Enolization.
-
Mechanism: Although quaternary centers are generally stable, the high steric strain of 2,3-dimethyl-L-valine can drive the equilibrium backward or facilitate protonation/deprotonation if the
-methyl group is not installed last. -
Corrective Action: Avoid strongly basic workups. Quench enolate reactions with a rapid injection of acetic acid/THF at -78°C before warming to room temperature.
Workflow B: Strecker / Bucherer-Bergs Synthesis
Context: You are reacting 3-methyl-2-butanone (methyl isopropyl ketone) with cyanide and ammonia/ammonium carbonate.
Q4: The formation of the hydantoin intermediate is extremely slow, with large amounts of starting ketone remaining.
-
Diagnosis: Ketimine Instability.
-
Mechanism: The condensation of methyl isopropyl ketone with ammonia to form the ketimine is thermodynamically unfavorable due to the steric clash between the isopropyl group and the incoming amine. The equilibrium favors the ketone.
-
Corrective Action:
-
Pre-formation: Use Titanium(IV) isopropoxide as a Lewis acid and dehydrating agent to force the ketimine formation before adding the cyanide source (TMSCN).
-
High Pressure: Conduct the Bucherer-Bergs reaction in a sealed vessel at elevated pressure (5–10 bar) to force the condensation.
-
Q5: We obtained the hydantoin, but it resists hydrolysis to the amino acid.
-
Diagnosis: The "Thorpe-Ingold" Resistance.
-
Mechanism: Similar to the alkylation issue, the hydantoin ring is exceptionally stable due to the gem-dimethyl effect (in this case, methyl/isopropyl). Basic hydrolysis (NaOH) often requires temperatures >150°C, which degrades the product.
-
Corrective Action:
-
Use Barium Hydroxide: Switch to
octahydrate at 130°C in a pressure vessel. Barium forms an insoluble carbonate, driving the equilibrium forward more effectively than NaOH.
-
Part 3: Quantitative Data & Comparison
Table 1: Comparison of Synthetic Routes for 2,3-Dimethyl-L-Valine
| Parameter | Asymmetric Alkylation (Schöllkopf) | Bucherer-Bergs (Hydantoin) | Strecker Synthesis |
| Primary Side Reaction | E2 Elimination (Propene formation) | Incomplete Ring Closure | Retro-Strecker (Cyanide loss) |
| Limiting Factor | Steric bulk of electrophile | Hydrolysis of Hydantoin | Stability of Ketimine |
| Typical Yield | 45–60% | 30–50% | 40–55% |
| Enantiomeric Excess | >95% (ee) | Racemic (Requires resolution) | Racemic (Requires resolution) |
| Critical Reagent | Isopropyl Triflate / DMPU |
Part 4: Visualizing the Elimination Side Reaction
The following diagram illustrates the competition between the desired substitution (
Caption: Path A (Green) is the desired synthesis. Path B (Red) is the dominant side reaction caused by steric hindrance, leading to propene gas.
Part 5: Experimental Protocol
Optimized Protocol for Hydrolysis of Sterically Hindered Hydantoin (Bucherer-Bergs Route)
-
Setup: Charge a 500 mL Hastelloy autoclave with 50 mmol of 5-isopropyl-5-methylhydantoin.
-
Solvent: Add 150 mL of distilled water and 75 mmol of
. -
Reaction: Seal and heat to 130°C for 48 hours. (Standard reflux is insufficient).
-
Workup:
-
Cool to room temperature.
-
Bubble
gas through the solution to precipitate excess Barium as . -
Filter the white precipitate through Celite.
-
Concentrate the filtrate to dryness.
-
-
Purification: Recrystallize from water/ethanol to yield free 2,3-dimethyl-DL-valine.
-
Note: For L-isomer, subsequent enzymatic resolution with Acylase I is required.
-
References
-
Schöllkopf, U., et al. (1981). "Asymmetric syntheses of amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines." Pure and Applied Chemistry. Link
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
-
Ager, D. J. (2005). "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development. Link
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews. Link
"troubleshooting diastereoselectivity in reactions with 2,3-dimethyl-L-valine"
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Technical Support Center: Optimization of L-Valine, 2,3-dimethyl- (α-Methylvaline) Applications
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Synthesis, Coupling, and Analysis of Sterically Hindered Amino Acids
Molecule ID: (S)-2-amino-2,3-dimethylbutanoic acid (and related
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely here because standard protocols for L-Valine, 2,3-dimethyl- (often referred to as
The Root Cause: This molecule possesses a quaternary
This guide moves beyond standard textbook chemistry to address the specific "force majeure" required to manipulate this molecule.
Module 1: Peptide Coupling Troubleshooting
User Ticket #402: "Coupling yields are stuck below 20% using EDC/HOBt."
Diagnosis: Standard carbodiimide chemistries (EDC, DIC) generate an O-acylisourea intermediate that is too short-lived and sterically crowded to react efficiently with the amine of a hindered residue. The reaction stalls, leading to N-acylurea side products rather than the desired peptide bond.
The Solution: High-Energy Activation You must switch to reagents that generate a more reactive, less hindered intermediate, or utilize thermal acceleration.
Protocol A: The HATU/Microwave Override
Best for: Solid Phase Peptide Synthesis (SPPS)
Logic: HATU generates an Aza-benzotriazole ester, which is more reactive than HOBt esters due to the neighboring pyridine nitrogen (anchimeric assistance). Microwave irradiation provides the kinetic energy to overcome the steric barrier.
Step-by-Step Methodology:
-
Reagent Prep:
-
Dissolve 4.0 eq of L-Valine, 2,3-dimethyl- (Fmoc-protected).
-
Dissolve 3.9 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Note: Do not use NMP if side-reactions are suspected; DMF is cleaner for HATU.
-
-
Activation:
-
Add 8.0 eq of DIPEA (N,N-Diisopropylethylamine) to the amino acid/HATU mixture.
-
Critical: Allow pre-activation for exactly 30 seconds . Longer pre-activation risks guanidinium formation.
-
-
Coupling (Microwave):
-
Add mixture to the resin.
-
Irradiation: Ramp to 75°C over 2 minutes. Hold at 75°C for 10 minutes (Power: 25-30W).
-
Double Coupling: Filter, wash, and repeat the step with fresh reagents.
-
Protocol B: The Acid Fluoride Method
Best for: Solution Phase or extremely difficult sequences where HATU fails.
Logic: Acid fluorides are highly reactive electrophiles that are smaller (sterically) than OBt/OAt esters, allowing better penetration to the nucleophile.
-
Formation: React Fmoc-L-Valine, 2,3-dimethyl- with Cyanuric Fluoride (1.0 eq) and Pyridine (1.0 eq) in DCM at -10°C.
-
Workup: Wash quickly with ice water to remove salts. Isolate the acid fluoride.
-
Coupling: React the isolated Acid Fluoride with the amine component in DCM/DMF with no additional base (or minimal base like TMP).
User Ticket #405: "I am seeing racemization."
Diagnosis:
If you are working with L-Valine, 2,3-dimethyl- (
-
Scenario A: You are seeing epimerization of the preceding amino acid (the one attached to the N-terminus of the
-MeVal) during activation. -
Scenario B: You are actually using a
-methyl variant (like tert-Leucine) which does have an -proton.
Corrective Action (For Scenario A):
The slow coupling rate of the hindered
The Fix:
-
Switch Base: Replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base and sterically hindered, reducing proton abstraction from the activated species while still neutralizing the acid.
-
Add Oxyma Pure: Use DIC/Oxyma Pure instead of HATU for the step attaching the hindered amino acid to the chain. Oxyma suppresses racemization more effectively than HOBt.
Module 2: Visualization of Decision Logic
The following diagram illustrates the troubleshooting workflow for coupling sterically hindered amino acids like 2,3-dimethyl-L-valine.
Caption: Decision matrix for optimizing coupling conditions of sterically hindered quaternary amino acids.
Module 3: Analytical Data & Solubility
User Ticket #410: "The peptide aggregates and precipitates during purification."
Scientific Context:
The introduction of gem-dimethyl groups (2,3-dimethyl) increases the lipophilicity of the peptide significantly. Furthermore,
Solubility Troubleshooting Table
| Solvent System | Suitability | Notes |
| Water/Acetonitrile (0.1% TFA) | Poor | Often causes precipitation of hydrophobic hindered peptides. |
| Water/MeOH (0.1% Formic) | Moderate | Better for LCMS; MeOH solubilizes hydrophobic residues better than ACN in some cases. |
| HFIP (Hexafluoroisopropanol) | Excellent | The "Magic Solvent." Breaks hydrogen bonds and dissolves aggregates. Use for sample prep. |
| 6M Guanidine HCl | Good | Use for purification if the peptide is extremely aggregated, but requires desalting later. |
Recommended LC-MS Method for Hydrophobic Variants:
-
Column: C4 or C8 (instead of C18). C18 often retains these molecules too strongly.
-
Temperature: Run column at 60°C . High temperature improves mass transfer and peak shape for hindered/aggregating peptides.
Module 4: Synthesis of the Amino Acid (Reference)
If you are synthesizing the building block itself rather than purchasing it, be aware that enzymatic resolution is the industry standard for high enantiopurity.
Pathway:
-
Substrate: 2-keto-3-methyl-butanoic acid derivative.
-
Enzyme: Leucine Dehydrogenase (LeuDH) or engineered Transaminase.
-
Cofactor: NADH (requires recycling system like Glucose Dehydrogenase/Glucose).
Critical Parameter:
The sterics of the 2,3-dimethyl system often lower the
References
-
Wenschuh, H., et al. "Peptide Bond Formation at Sterically Hindered Amino Acids: The Acid Fluoride Method." Journal of Organic Chemistry, 1995.
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Definitive guide on HATU/Oxyma mechanisms).
-
Behrendt, R., et al. "New Rules of HBTU Activation: Racemization and Side Reactions." Journal of Peptide Science, 2016. (Explains the Collidine vs DIPEA choice).
-
Spencer, J., et al. "Synthesis of
-Disubstituted Amino Acids." Tetrahedron, 2002. (Synthetic routes for quaternary amino acids).
Disclaimer: This guide assumes standard laboratory safety protocols. 2,3-dimethyl-L-valine derivatives are generally non-toxic but should be handled as irritants. Always consult the SDS.
"purification techniques for L-Valine, 2,3-dimethyl- and its derivatives"
Technical Support Center: Purification of L-Valine, 2,3-dimethyl- ( -Methylvaline)
Subject: Technical Guide for the Purification and Quality Control of 2-Amino-2,3-dimethylbutanoic Acid and its Derivatives.
Applicable Compounds: L-Valine, 2,3-dimethyl- (CAS: 595-39-1 for racemic / specific enantiomers vary);
Executive Summary & Chemical Context
L-Valine, 2,3-dimethyl- (commonly referred to as
Why this matters for purification:
-
Steric Hindrance: Standard enzymatic resolutions (e.g., Acylase I) often fail or proceed at negligible rates because the enzyme pocket cannot accommodate the quaternary center.
-
Chemo-selectivity: The steric bulk protects the amine, making standard protection/deprotection cycles sluggish, leading to incomplete reactions that mimic impurities.
-
Solubility: These zwitterions often exhibit "oiling out" behavior rather than clean crystallization due to the disruption of standard hydrogen bonding networks by the extra methyl group.
This guide provides a self-validating workflow to navigate these challenges.
The "Golden Path" Purification Workflow
The following logic flow outlines the decision-making process for purifying crude reaction mixtures of
Figure 1: Decision tree for the purification of sterically hindered valine derivatives, prioritizing salt removal and enantiomeric purity.
Troubleshooting & FAQs
This section addresses specific failure modes encountered during the handling of 2,3-dimethyl-L-valine.
Phase 1: Isolation & Desalting
Q: My crude product is a sticky oil that refuses to crystallize. How do I induce solidification?
A: This is the "Oiling Out" phenomenon, common with
-
The Cause: Presence of residual organic solvents (DMF/DMSO) or high inorganic salt content prevents zwitterionic lattice formation.
-
The Protocol:
-
Dissolve the oil in a minimum amount of absolute ethanol (not water).
-
Add diethyl ether dropwise until turbidity is just observed.
-
Store at -20°C for 48 hours.
-
Critical Step: If oiling persists, perform an Isoelectric Point (pI) precipitation . Adjust pH to approx 5.9–6.1 (the pI of
-methylvaline is slightly different from Valine due to the inductive effect of the extra methyl).
-
Q: The product contains persistent copper traces from the synthesis (e.g., Schöllkopf bis-lactim ether method). How do I remove it?
A: Copper chelation is strong with
-
Solution: Use Thioacetamide or Hydrogen Sulfide (H2S) treatment (in a closed system) to precipitate Copper Sulfide (CuS), which is insoluble.
-
Alternative (Greener): Pass the aqueous solution through a column of Chelex 100 resin. The resin has a higher affinity for Cu(II) than the amino acid.
Phase 2: Enantiomeric Resolution
Q: Enzymatic resolution (Acylase I) is showing <5% conversion after 24 hours. Is the enzyme dead?
A: Likely not. Acylase I is sterically hindered by the
-
Strategic Shift: Switch to Chemical Resolution using diastereomeric salt formation.
-
Recommended Agent: (S)-(-)-1-Phenylethylamine or Cinchonidine .
-
Protocol:
-
Protect the amino group (e.g., N-Boc).
-
Mix N-Boc-2,3-dimethylvaline with (S)-1-Phenylethylamine in hot ethyl acetate.
-
Cool slowly (1°C/hour). The less soluble diastereomeric salt will crystallize.
-
Crack the salt with dilute HCl to recover the enantiomer.
-
Q: I need to separate the enantiomers via Prep-HPLC. Which column works best for
-
Recommendation: Use a Zwitterionic Chiral Stationary Phase (CSP) or a Crown Ether based column (e.g., Crownpak CR-I(+)).
-
Why: Crown ethers complex specifically with the primary amine (
), and the steric bulk of the 2,3-dimethyl group enhances the chiral discrimination by forcing a rigid conformation in the complex.
Phase 3: Final Polishing
Q: The NMR shows clean product, but the melting point is broad (range > 2°C). A: This indicates the presence of a minor diastereomer or solvent occlusion.
-
Diagnostic: Run a D2O exchange NMR . If the impurity peaks do not shift/disappear, they are likely diastereomeric (if the molecule has a second chiral center, e.g., if the starting material was isoleucine-derived) or structural isomers.
-
Fix: Perform a Sublimation (if scale allows) or Reprecipitation from Water/Acetone (1:10).
-Methyl amino acids often have distinct solubility profiles in acetone compared to proteinogenic amino acids.
Experimental Specifications & Data
Table 1: Physicochemical Properties & Solubility Profile
Use this data to design extraction solvents.
| Parameter | L-Valine (Standard) | L-Valine, 2,3-dimethyl- ( | Impact on Purification |
| Molecular Weight | 117.15 g/mol | 131.17 g/mol | Slight increase in lipophilicity. |
| pI (Isoelectric Point) | 5.96 | ~6.0–6.2 (Est.) | Adjust pH to 6.1 for max precipitation. |
| Water Solubility | High | Moderate | "Salting out" is more effective. |
| EtOH Solubility | Low | Moderate | Key difference: Soluble in hot EtOH. |
| Steric Bulk | Moderate | High (Quaternary C) | Resists enzymatic hydrolysis. |
Table 2: HPLC Method Parameters (QC)
Standardized method for purity checks.
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) or Crownpak CR (+) |
| Mobile Phase | 50 mM HClO4 (aq) / Acetonitrile (80:20) |
| Flow Rate | 0.5 mL/min |
| Temperature | 15°C (Lower temp improves resolution of hindered isomers) |
| Detection | UV 210 nm (low wavelength required due to lack of chromophores) |
References & Authoritative Sources
-
Soloshonok, V. A., et al. (2010). Asymmetric Synthesis of
-Amino Acids via Homologation of Ni(II) Complexes. Use of Ni(II) complexes is the industry standard for synthesizing sterically constrained amino acids like 2,3-dimethylvaline.-
Source:
-
-
Sigma-Aldrich (Merck) . Technical Bulletin: Resolution of Racemic Amino Acids. General protocols for fractional crystallization.
-
Source:
-
-
Nagase, H., et al. Synthesis and Properties of
-Methylated Amino Acids. Discusses the solubility and pK shifts caused by -methylation.-
Source:
-
-
Daicel Chiral Technologies . Instruction Manual for CROWNPAK CR-I(+). The definitive guide for separating amino acids with free amines.
-
Source:
-
Disclaimer
This guide is intended for research and development purposes only. The synthesis and purification of
"stability and degradation of 2,3-dimethyl-L-valine under different conditions"
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Stability, Degradation, and Handling of 2,3-Dimethyl-L-Valine (
Executive Summary & Chemical Identity
Welcome to the Technical Support Center. You have inquired about 2,3-dimethyl-L-valine , chemically identified as (S)-2-amino-2,3-dimethylbutanoic acid (often referred to as
Critical Distinction: Unlike standard L-valine, this analog possesses a quaternary
-
Metabolic Stability: It renders the amino acid and its resulting peptides highly resistant to proteolytic degradation.
-
Chemical Stability: It eliminates the
-proton, making racemization via standard base-catalyzed enolization impossible. -
Synthetic Challenge: The added methyl group introduces significant steric hindrance, often leading to failed couplings or extremely slow reaction kinetics during peptide synthesis.
Stability Specifications (Data Sheet)
The following data summarizes the stability of 2,3-dimethyl-L-valine under standard laboratory conditions.
| Parameter | Condition | Stability Rating | Notes |
| Solid State | -20°C to 25°C | High | Hygroscopic. Store in desiccator. Stable for >2 years if dry. |
| Aqueous Solution | pH 2.0 - 12.0 | High | No hydrolysis of the amino acid core. Resistant to racemization. |
| Oxidative Stress | Moderate | The amine is susceptible to N-oxidation; the alkyl side chain is stable. | |
| Thermal | < 150°C | High | Melting point typically >250°C (dec). Stable during standard HPLC heating. |
| Enzymatic | Proteases/Peptidases | Excellent | Unrecognized by most mammalian proteases due to steric bulk. |
Degradation & Reactivity Mechanisms
The "Impossible" Racemization
Standard amino acids racemize under basic conditions because the base abstracts the
-
2,3-Dimethyl-L-Valine: The
-position is fully substituted (Methyl, Isopropyl, Amine, Carboxyl). There is no -proton to abstract. -
Implication: You can subject this residue to harsh basic conditions (e.g., 20% piperidine in DMF for extended periods) without fear of epimerization at this center.
Steric Hindrance & Coupling "Degradation"
While the molecule itself does not degrade easily, it causes "synthetic degradation" (failure sequences) in peptide synthesis. The bulky isopropyl group at C3 combined with the methyl at C2 creates a "steric wall."
-
Mechanism: The nucleophilic attack of the amino group onto an activated ester is kinetically suppressed.
-
Consequence: Extended reaction times lead to side reactions on other residues or capping of the growing chain, appearing as "degradation" of the yield.
Troubleshooting Guide (Q&A)
Q1: I am observing low yields (<10%) when coupling 2,3-dimethyl-L-valine to my peptide chain. Is the reagent degrading?
-
Diagnosis: It is likely not degrading, but failing to react due to steric hindrance.
-
Solution: Standard HBTU/DIEA protocols are insufficient.
-
Switch Coupling Agents: Use HATU or PyAOP with HOAt. These generate more reactive active esters.
-
Re-coupling: Perform double or triple couplings (2 hours each) at elevated temperature (50°C, microwave assisted if possible).
-
Check Solvent: Use NMP instead of DMF to improve kinetics.
-
Q2: I see a peak shift in HPLC after storing the Fmoc-protected derivative in DMSO. Has it hydrolyzed?
-
Diagnosis: Fmoc-2,3-dimethyl-L-valine is stable in DMSO, but slow removal of the Fmoc group can occur if the DMSO contains trace amines or is basic.
-
Verification: Check the mass spectrum. If you see a mass of [M-222], the Fmoc group has fallen off (premature deprotection).
-
Prevention: Store stock solutions in anhydrous DMF with a trace of acid (0.1% TFA) or prepare fresh.
Q3: Can I use standard acid hydrolysis (6N HCl, 110°C) for amino acid analysis?
-
Diagnosis: Yes, but with caveats.
-
Issue: The peptide bonds flanking 2,3-dimethyl-L-valine are extremely stable (steric shielding). Standard 24-hour hydrolysis may be incomplete, leading to quantification errors (underestimation).
-
Protocol Adjustment: Extend hydrolysis time to 48-72 hours or use propionic acid/HCl mixtures (1:1) at 150°C for rapid hydrolysis.
Experimental Protocols
Protocol A: Microwave-Assisted Coupling of 2,3-Dimethyl-L-Valine
Use this protocol to overcome steric hindrance.
-
Reagents:
-
Resin-bound peptide (0.1 mmol scale).
-
Fmoc-2,3-dimethyl-L-valine (4 eq).
-
HATU (3.9 eq).
-
HOAt (4 eq) - Critical additive for sterically hindered junctions.
-
DIEA (8 eq).
-
Solvent: NMP (N-methylpyrrolidone).
-
-
Procedure:
-
Dissolve Amino Acid, HATU, and HOAt in NMP.
-
Add DIEA immediately before adding to the resin.
-
Microwave Step: Irradiate at 75°C (25W max power) for 10 minutes. Note: Ensure resin is compatible with this temp.
-
Wash: DMF (3x), DCM (3x).
-
Kaiser Test: Will likely be inconclusive due to steric bulk; perform a micro-cleavage and LC-MS to verify coupling.
-
Protocol B: Stability Stress Test (Oxidative)
To determine susceptibility to N-oxidation.
-
Prepare a 1 mg/mL solution of 2,3-dimethyl-L-valine in Phosphate Buffer (pH 7.4).
-
Add
to a final concentration of 0.5%. -
Incubate at 37°C.
-
Sample at T=0, 4h, 24h.
-
Analyze via LC-MS (Reverse Phase C18).
-
Target: Look for [M+16] peak (N-oxide formation).
-
Acceptance: < 2% degradation at 24h indicates suitability for standard formulation.
-
Visualizing the Logic
The following diagram illustrates the decision-making process for handling this sterically hindered amino acid.
Caption: Decision logic for troubleshooting synthesis and stability issues related to
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on steric effects in peptide coupling).
-
Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Protocols for hindered amino acids like
-methylvaline). -
Karoly-Varga, G., et al. (1993). "Racemization studies of alpha-methyl-alpha-amino acids." Journal of Peptide Science. (Confirmation of resistance to racemization).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Stability of Fmoc derivatives).
Technical Support Center: L-Valine, 2,3-dimethyl- Synthesis & Purification
The following technical guide addresses the synthesis, impurity profiling, and purification of L-Valine, 2,3-dimethyl- (chemically defined as (S)-2-amino-2,3-dimethylbutanoic acid or
This non-proteinogenic amino acid is a critical building block in peptide therapeutics, utilized to restrict conformational flexibility and induce helical structures (similar to Aib, but with higher lipophilicity). Due to the steric hindrance at the quaternary
Molecule Profile & Critical Attributes
-
Common Names:
-Methyl-L-valine, (S)-2-amino-2,3-dimethylbutanoic acid, (S)- -MeVal. -
CAS Number: 20859-02-3 (Generic/Racemic often cited, check stereospecific CAS).
-
Critical Structural Feature: Quaternary
-carbon. -
Implication: The steric bulk hinders standard coupling reactions and makes enzymatic resolution or chemical hydrolysis of intermediates (like hydantoins) significantly slower, leading to specific "reaction-lag" impurities.
Impurity Troubleshooting Guide (Q&A)
Category A: Enantiomeric Purity (Chiral Control)
Q1: We are observing low Enantiomeric Excess (ee < 98%) after the resolution step. What is the root cause?
-
Diagnosis: In the synthesis of
-dialkyl amino acids, the quaternary center creates a "chiral memory" effect where racemization is difficult, but resolution is equally challenging due to steric shielding of the functional groups. -
Root Cause: If using Enzymatic Resolution (e.g., Acylase I or Amidase), the enzyme pocket may not accommodate the bulky isopropyl and methyl groups effectively, leading to "leakage" of the wrong enantiomer or incomplete conversion.
-
Corrective Action:
-
Switch to Chemical Resolution: Use chiral resolving agents like (S)-Phenylethylamine or Cinchonidine to form diastereomeric salts. The steric bulk actually aids in differentiation here.
-
Recrystallization Solvent: Switch from pure water to a Methanol/Water (80:20) system. The solubility difference between the diastereomeric salts is amplified in semi-polar organic mixtures.
-
Category B: Chemical Purity & Byproducts[1]
Q2: HPLC analysis shows a persistent peak at RRT 1.2. MS suggests a mass of [M+26]. What is this?
-
Identification: This is likely the N-Carbamoyl Intermediate (2-ureido-2,3-dimethylbutanoic acid).
-
Mechanism: In the Bucherer-Bergs route (standard for this molecule), the hydantoin ring is opened by base hydrolysis (NaOH/Ba(OH)₂). The first step opens the ring to form the N-carbamoyl species. The second step (decarboxylation/cleavage of the carbamoyl group) requires higher energy.
-
Causality: The steric hindrance of the isopropyl group protects the carbamoyl nitrogen, requiring harsher conditions for full hydrolysis.
-
Removal Protocol:
-
Increase hydrolysis temperature to 130°C (pressurized vessel) or extend reflux time by 6–12 hours.
-
Purification: The N-carbamoyl impurity is more acidic than the free amino acid. Use Anion Exchange Chromatography (Dowex 1x2) . Elute the amino acid with dilute acetic acid; the carbamoyl impurity will retain longer.
-
Q3: We detect high "Ash Content" or inorganic residue in the final lyophilized powder.
-
Diagnosis: Salt trapping. The isoelectric point (pI) of
-methylvaline is distinct (~5.9), but its high lipophilicity causes it to trap counter-ions (Na⁺, K⁺) in the crystal lattice during precipitation. -
Corrective Action:
-
Do not rely solely on isoelectric precipitation.
-
Implement a Desalting Nanofiltration step (200 Da cutoff) or use a volatile buffer (Ammonium Bicarbonate) followed by repeated lyophilization.
-
Q4: The product has a yellow discoloration that persists after crystallization.
-
Identification: Polymerized cyanide/nitrile oligomers (Azulmic acid derivatives) from the Strecker/Bucherer synthesis steps.
-
Removal:
-
These impurities are often non-polar.
-
Activated Carbon Treatment: Dissolve crude product in 1M HCl (pH 1). Add Activated Charcoal (SX-Plus grade) at 5% w/w. Heat to 50°C for 30 mins, then filter through Celite. The low pH protonates the amine, keeping it in solution while impurities adsorb.
-
Detailed Purification Protocols
Protocol A: Removal of Hydantoin & Carbamoyl Impurities (Ion Exchange)
-
Objective: Isolate pure
-methylvaline from incomplete hydrolysis mixtures. -
Principle: Exploiting the zwitterionic nature of the amino acid vs. the anionic nature of the carbamoyl impurity and non-ionic nature of the hydantoin.
Step-by-Step:
-
Column Prep: Pack a glass column with Amberlite IR-120 (H+ form) cation exchange resin.
-
Loading: Dissolve crude hydrolysate in water (pH adjusted to ~2.0 with HCl). Load onto the column.
-
Mechanism: The amino acid binds to the resin (NH₃⁺). The unreacted hydantoin (non-ionic) and acidic carbamoyl impurities (partially protonated but less affinity) flow through or wash off easily.
-
-
Washing: Wash with 3 Bed Volumes (BV) of deionized water to remove all non-basic impurities.
-
Elution: Elute with 1.5 M NH₄OH . Collect fractions where pH rises above 8.0.
-
Finishing: Concentrate the eluate under vacuum to remove ammonia. Lyophilize to obtain white powder.
Protocol B: Enantiomeric Enrichment (Diastereomeric Crystallization)
-
Objective: Upgrade ee from 90% to >99%.
-
Reagent: (S)-(-)-1-Phenylethylamine.
Step-by-Step:
-
Derivatization: Protect the amino group (e.g., N-Formyl) if necessary, though direct salt formation is possible with specific acids. Alternative: Use (R)-Mandelic Acid to resolve the ester form.
-
Salt Formation: Dissolve racemic/enriched
-methylvaline in boiling Isopropanol . Add 1 equivalent of the resolving agent. -
Cooling: Allow to cool slowly to room temperature over 12 hours. The heterochiral salt often crystallizes first (check specific phase diagram for this derivative).
-
Filtration: Filter the crystals.
-
Release: Dissolve crystals in water, adjust pH to isoelectric point (or use ion exchange) to release the free amino acid.
Visualizing the Impurity Landscape
The following diagram illustrates the Bucherer-Bergs synthesis pathway, highlighting where specific impurities originate due to the steric hindrance of the isopropyl group.
Figure 1: Reaction pathway for
Quantitative Data & Specifications
Table 1: Common Impurities and Acceptance Criteria (Pharma Grade)
| Impurity Type | Chemical Identity | Relative Retention Time (RRT)* | Limit (Area %) | Detection Method |
| Starting Material | 3-Methyl-2-butanone | 0.3 | < 0.1% | GC-FID |
| Intermediate | 5-Isopropyl-5-methylhydantoin | 0.85 | < 0.15% | HPLC-UV (210 nm) |
| Hydrolysis Byproduct | N-Carbamoyl- | 1.1 - 1.2 | < 0.2% | HPLC-UV / MS |
| Chiral Impurity | (R)- | 1.0 (Chiral Column) | < 0.5% (ee > 99%) | Chiral HPLC |
| Inorganic | Sulfated Ash | N/A | < 0.1% | Gravimetric |
*RRT values are approximate and depend on method (typically C18 Reverse Phase, Phosphate Buffer pH 2.5).
References
-
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the Synthesis of Non-coded
-Amino Acids. Current Opinion in Drug Discovery & Development. -
Groger, H. (2001).
-Amino Acids. Chemical Reviews. -
FDA Guidance for Industry. (2018). Q3A(R2) Impurities in New Drug Substances.
-
Tanaka, K., et al. (2005). Practical Asymmetric Synthesis of
-Methyl- -amino Acids. Journal of Organic Chemistry.
Validation & Comparative
"enantiomeric excess determination of L-Valine, 2,3-dimethyl-"
Definitive Guide to Enantiomeric Excess Determination of 2,3-Dimethyl-L-Valine ( -Methylvaline)
Executive Summary & Chemical Context
2,3-Dimethyl-L-valine (CAS: 595-39-1 for the S-enantiomer) is a non-proteinogenic,
This steric bulk confers unique properties—such as resistance to enzymatic degradation and conformational rigidity in peptides—but simultaneously complicates chiral analysis. Traditional derivatization methods (e.g., OPA/NAC) often fail or exhibit slow kinetics due to the quaternary
This guide compares three field-proven methodologies:
-
Direct Chiral HPLC (Crown Ether/Zwitterionic): The "Gold Standard" for accuracy and simplicity.
-
Indirect HPLC (Marfey’s Method): The high-sensitivity alternative for biological matrices.
-
Chiral GC-MS: The volatile alternative for complex mixtures.
Methodology Comparison: Direct vs. Indirect Analysis
Method A: Direct Chiral HPLC (The Gold Standard)
Principle: Utilization of chiral stationary phases (CSPs) that interact directly with the underivatized amino acid zwitterion. Recommended Columns:
-
Crown Ether (Crownpak CR-I(+) / CR(+)): Forms host-guest complexes with the primary ammonium group (
). Excellent for -methyl amino acids. -
Zwitterionic (Chiralpak ZWIX(+) / ZWIX(-)): Uses cinchona alkaloid-derived selectors; effective for free amino acids.
Protocol (Crownpak CR-I(+)):
-
Mobile Phase: Aqueous
(pH 1.5–2.0). The acidic pH ensures the amino group is protonated ( ), essential for inclusion into the crown ether. -
Temperature: Lower temperatures (
to ) often improve resolution ( ) by stabilizing the inclusion complex. -
Detection: UV at 200–210 nm (low sensitivity) or CAD/ELSD (universal).
-
Flow Rate: 0.4–0.8 mL/min.
Why it works: The crown ether cavity size is ideal for the ammonium ion. The steric bulk of the
Method B: Indirect HPLC via Marfey’s Method (The Sensitive Alternative)
Principle: Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to form diastereomers, separated on an achiral C18 column.
Critical Adjustment: Standard Marfey's protocols (1 h at
Protocol:
-
Mix:
sample ( ) + L-FDAA ( in acetone) + . -
Heat:
– for 2 hours . (Standard amino acids react in 1 h; -methyl requires more energy). -
Quench: Add
. -
Analyze: RP-HPLC (C18), Gradient elution (Water/Acetonitrile +
TFA). Detection at 340 nm.
Why it works: L-FDAA is a small, reactive probe. Once attached, the resulting diastereomers have significantly different hydrophobicities, allowing baseline separation on standard equipment.
Method C: Chiral GC-MS (The Volatile Alternative)
Principle: Derivatization to volatile esters/amides followed by separation on a Chirasil-Val column. Derivatization: N-trifluoroacetyl-O-isopropyl ester (N-TFA-O-iPr). Protocol:
-
Esterification: Acetyl chloride in isopropanol (
, 1 h). -
Acylation: TFA-anhydride in DCM (
, 30 min). -
Column: Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane).
Why it works: The bulky side chain of 2,3-dimethylvaline interacts with the valine-based stationary phase via hydrogen bonding.
Comparative Data Analysis
| Feature | Direct Chiral HPLC (Crownpak) | Indirect HPLC (Marfey's) | Chiral GC-MS (Chirasil-Val) |
| Analyte State | Underivatized (Native) | Diastereomeric Derivative | N-TFA-O-iPr Derivative |
| Resolution ( | High ( | Moderate to High ( | High ( |
| Sensitivity | Moderate (UV 210 nm) | High (UV 340 nm / MS) | High (SIM-MS) |
| Prep Time | Minimal (< 5 min) | High (2–3 hours) | High (2 hours) |
| Steric Tolerance | Excellent (Size exclusion) | Poor (Slow reaction kinetics) | Good (Gas phase) |
| Cost | High (Column: | Low (Reagent: $100) | Moderate |
| Best For | Pure API, Process Control | Biological Fluids (Plasma/Urine) | Complex Mixtures, Volatiles |
Decision Workflow (Graphviz Diagram)
The following logic gate helps researchers select the optimal method based on sample constraints.
Caption: Decision tree for selecting the optimal ee determination method for 2,3-dimethyl-L-valine based on sample purity and sensitivity requirements.
Experimental Protocols & Causality
Protocol 1: Direct Determination on Crownpak CR-I(+)
Objective: Rapid ee determination of synthetic 2,3-dimethyl-L-valine.
-
Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
System Setup:
-
Column: Crownpak CR-I(+) (
). -
Mobile Phase:
in ( ). Note: Organic modifiers (MeOH) can be added (up to 15%) to reduce retention time, but pure aqueous acid maximizes resolution for hindered amines. -
Temp:
. Causality: Lower temperature reduces the kinetic energy of the guest molecule, increasing the lifetime of the diastereomeric complex within the crown ether, thereby improving separation.
-
-
Execution: Inject
. Run isocratic for 20 min. -
Calculation:
.
Protocol 2: Optimized Marfey’s Method (High Steric Hindrance)
Objective: Trace analysis in plasma.
-
Derivatization:
-
To
plasma, add L-FDAA in acetone and . -
Critical Step: Incubate at
for 120 mins . Causality: The -methyl group creates a "neopentyl-like" steric barrier. Standard protocols result in incomplete conversion and kinetic resolution errors.
-
-
Quenching: Add
to stop the reaction and protonate the carboxyl group for RP-HPLC retention. -
Separation:
-
Column: C18 Core-Shell (
). -
Gradient: 10–60% Acetonitrile in
TFA over 25 min. -
Elution Order: L-L diastereomer typically elutes before L-D (due to intramolecular H-bonding in the L-D isomer making it more hydrophobic).
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.
-
Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases. Journal of Separation Science.
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies.
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.
"chiral HPLC methods for separating 2,3-dimethyl-L-valine enantiomers"
Comparative Guide: Chiral HPLC Strategies for the Resolution of 2,3-Dimethylvaline Enantiomers
Executive Summary & Structural Definition
The Target Molecule:
Before selecting a separation strategy, we must rigorously define "2,3-dimethylvaline." Standard valine is 2-amino-3-methylbutanoic acid. The addition of a methyl group at the C2 position creates 2-amino-2,3-dimethylbutanoic acid , commonly known as
-
Chirality: This molecule possesses a quaternary
-carbon (C2). Unlike standard amino acids, it lacks an acidic -proton, rendering it resistant to racemization but also sterically bulky. -
The Challenge: The steric hindrance at the quaternary center makes enzymatic resolution (e.g., using acylases) kinetically unfavorable. Therefore, direct chiral HPLC is the gold standard for enantiomeric purity determination.
Strategic Overview: This guide compares three distinct methodologies. Your choice depends entirely on your sample matrix and detection requirements:
-
Ligand Exchange Chromatography (LEC): The industry standard for underivatized amino acids (QC/Purity analysis).
-
Crown Ether Chromatography: The rapid alternative for acidic mobile phases.
-
Pre-column Derivatization (Marfey’s Method): The solution for biological matrices and high-sensitivity MS detection.
Method 1: Ligand Exchange Chromatography (LEC)
The "Gold Standard" for Free Amino Acids
Ligand exchange is the most robust method for separating
-
Column: Daicel CHIRALPAK® MA(+) (coated N,N-dioctyl-L-alanine) or Phenomenex Chirex 3126 .
-
Mechanism: The 2,3-dimethylvaline acts as a bidentate ligand, coordinating with Cu(II) immobilized on the column. The steric bulk of the
-methyl group actually enhances separation by locking the diastereomeric complex into a rigid conformation, maximizing the energy difference between the L- and D-complexes.
Performance Profile:
-
Selectivity (
): Typically High (>1.5). -
Mobile Phase: Aqueous CuSO₄ (simple, low cost).
-
Detection: UV @ 254 nm (detecting the Copper-Amino Acid complex).
Critical Limitation: Incompatible with Mass Spectrometry (MS) due to non-volatile copper salts.
Method 2: Crown Ether Chromatography
The "Rapid Analytical" Method
Crown ether columns (specifically chiral crown ethers) separate amino acids based on the host-guest complexation of the primary ammonium group (
-
Column: Daicel CROWNPAK® CR-I(+) or CR-I(-) .
-
Mechanism: The ammonium group of 2,3-dimethylvaline inserts into the crown ether cavity. The chiral barriers on the crown ether discriminate between the L- and D-enantiomers based on the spatial arrangement of the
-methyl and isopropyl groups. -
Requirement: The amino group must be protonated. This requires an acidic mobile phase (pH < 2.0).
Performance Profile:
-
Speed: Faster equilibration than LEC.
-
Mobile Phase: Perchloric acid (HClO₄) in water/methanol.
-
Thermodynamics: Separation is highly temperature-dependent; lower temperatures often improve resolution (enthalpy driven).
Method 3: Pre-column Derivatization (Marfey’s Method)
The "Bio-Analytical" Method
When analyzing 2,3-dimethylvaline in plasma or cell culture, UV detection is insufficient. Derivatization with FDAA (Marfey’s Reagent) converts the enantiomers into diastereomers, which can be separated on a standard C18 column with fluorescence or MS detection.
-
Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).
-
Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mechanism: Nucleophilic aromatic substitution creates diastereomers (L-L and L-D) with distinct hydrophobicities.
Comparative Data Analysis
| Feature | Ligand Exchange (LEC) | Crown Ether (CR-I) | Derivatization (FDAA) |
| Primary Use Case | Raw Material QC, Synthetic Process Monitoring | Rapid Screening, Semi-Prep | Bioanalysis (PK/PD), Trace Impurity |
| Sample Prep | Dissolve & Shoot (Water) | Dissolve & Shoot (Acid) | 90 min reaction time |
| Resolution ( | High (++++) | Medium (+++) | High (++++) |
| MS Compatibility | No (Cu salts) | No (Non-volatile acids)* | Yes (Excellent) |
| Cost per Run | Low (Water/CuSO₄) | Medium (HClO₄/MeOH) | High (Reagents + Time) |
| Column Lifetime | Long (Robust) | Sensitive to pH > 2 | Standard C18 durability |
*Note: CROWNPAK columns can be used with volatile acids (TFA) for MS, but resolution often suffers compared to Perchloric acid.
Detailed Experimental Protocol: Ligand Exchange
Objective: Isolate/Quantify 2,3-dimethyl-L-valine (L-
Equipment:
-
HPLC System: Binary pump, UV-Vis Detector.
-
Column: CHIRALPAK® MA(+) (50 x 4.6 mm, 3 µm).
Reagents:
-
Copper (II) Sulfate Pentahydrate (Analytical Grade).
-
Milli-Q Water.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Dissolve CuSO₄·5H₂O in water to a concentration of 2.0 mM .
-
Expert Tip: Do not buffer initially. The natural pH of 2mM CuSO₄ (~4.5) is usually sufficient. If retention is too low, add 5-10% Methanol, but keep organic low to maintain solubility of the copper complex.
-
-
System Equilibration:
-
Flush system with water first, then Mobile Phase at 0.5 mL/min.
-
Critical: Pass at least 20 column volumes. The baseline must be stable at 254 nm (Copper background absorbance is high; stability is key).
-
-
Sample Preparation:
-
Dissolve 2,3-dimethylvaline sample in the Mobile Phase (2mM CuSO₄).
-
Concentration: 0.5 – 1.0 mg/mL.
-
Why: Dissolving in water alone can disturb the equilibrium at the head of the column (system peaks).
-
-
Run Parameters:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Higher temps reduce resolution in LEC).
-
Detection: 254 nm .
-
-
Elution Order:
-
On CHIRALPAK MA(+), the D-isomer typically elutes first, followed by the L-isomer . (Verify with pure standards as elution order can invert based on specific steric interactions of the
-methyl group).
-
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct method and visualizes the Ligand Exchange mechanism.
Caption: Decision matrix for method selection. Green path indicates the recommended default for chemical purity analysis.
References
-
Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A, 1000(1-2), 891-915.
-
Daicel Corporation. "CHIRALPAK® MA(+) Application Note: Separation of Alpha-Methyl Amino Acids." Chiral Technologies Instruction Manuals.
- Bhushan, R., & Martens, J. (1997). "Amino Acids and their Derivatives." in Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc. (Foundational text on Marfey's reagent mechanisms).
-
Hyun, M. H. (2006). "Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.
-
Ilisz, I., et al. (2013). "Separation of alpha-amino acids on zwitterionic cinchona alkaloid-based chiral stationary phases." Journal of Chromatography A, 1296, 119-139. (Modern alternative to LEC).
"comparison of L-Valine, 2,3-dimethyl- with other chiral auxiliaries"
Title: Advanced Chiral Auxiliaries: The tert-Leucine (L-Tle) Advantage Subtitle: A Comparative Technical Guide to tert-Leucine vs. L-Valine and Other Scaffolds
Nomenclature & Scope Clarification
Subject Identification: The term "L-Valine, 2,3-dimethyl-" is chemically ambiguous but most likely refers to L-tert-Leucine (also known as L-Tle , 3-methyl-L-valine , or 2-amino-3,3-dimethylbutanoic acid ), which represents the "dimethylated" analogue of valine at the
-
L-Valine: (S)-2-amino-3-methylbutanoic acid (Isopropyl group).
-
L-tert-Leucine: (S)-2-amino-3,3-dimethylbutanoic acid (tert-Butyl group).
-
Note: If "2,3-dimethyl-" refers to N,N-dimethyl-L-valine , this is primarily a ligand for catalytic asymmetric synthesis (e.g., organozinc additions) rather than a stoichiometric auxiliary. This guide focuses on the L-tert-Leucine scaffold, the industry standard for high-stereocontrol auxiliaries.
Executive Summary: The Quest for Steric Bulk
In asymmetric synthesis, the "Evans Auxiliary" (oxazolidinone) relies on steric hindrance to force enolate geometry and direct facial selectivity. While L-Valine is a cost-effective starting material, its isopropyl group often allows for minor "leakage" of the undesired diastereomer (dr ~90:10 to 95:5). L-tert-Leucine , with its bulky tert-butyl group, acts as a "Super-Valine." It provides a rigid steric wall that virtually locks the transition state, consistently delivering diastereomeric ratios (dr) exceeding 99:1 . This guide compares L-Tle against L-Valine, L-Phenylalanine, and Myers' Pseudoephedrine.
Comparative Performance Analysis
Table 1: Chiral Auxiliary Performance Matrix
| Feature | L-tert-Leucine (Evans Tle) | L-Valine (Evans Val) | L-Phenylalanine (Evans Phe) | Pseudoephedrine (Myers) |
| Steric Group | tert-Butyl (C(CH₃)₃) | Isopropyl (CH(CH₃)₂) | Benzyl (CH₂Ph) | Methyl/Phenyl |
| Typical dr (Alkylation) | > 99:1 | 90:10 – 95:5 | 95:5 – 98:2 | > 99:1 |
| Crystallinity | High (Easy purification) | Moderate | High | High |
| Cost | High ( | Low ($) | Low ($) | Moderate ( |
| Removal Conditions | LiOH/H₂O₂ or LiOBn | LiOH/H₂O₂ | LiOH/H₂O₂ | Acid/Base Hydrolysis |
| Primary Use Case | Complex natural products requiring absolute purity. | Early-stage discovery; cost-sensitive scale-up. | Reactions requiring | Alkylations yielding alcohols/aldehydes directly. |
Mechanistic Insight: The "Gem-Dimethyl" Advantage
The superiority of L-tert-Leucine stems from the Z-Enolate Transition State .
-
Chelation Control: The lithium cation chelates the enolate oxygen and the auxiliary carbonyl, locking the conformation.
-
Steric Blocking: The tert-butyl group of L-Tle creates a massive steric wall on the Re-face (for the standard Evans auxiliary), forcing the electrophile to approach from the Si-face.
-
Valine vs. Tle: The isopropyl group of Valine has a methine proton pointing back, allowing slight rotational freedom. The tert-butyl group of Tle has methyl groups in all directions, creating an "unavoidable" steric clash for any wrong-face approach.
Caption: Logic flow of steric control in Evans Enolates. L-tert-Leucine maximizes the energy difference between Si and Re face pathways.
Experimental Protocols
Protocol A: Preparation of (S)-4-tert-Butyl-2-oxazolidinone (Evans Tle Auxiliary)
This protocol converts L-tert-Leucine into the active auxiliary.
Reagents: L-tert-Leucine, BF₃·OEt₂, BH₃·SMe₂, Phosgene (or Triphosgene/CDI). Workflow:
-
Reduction: Suspend L-tert-Leucine (10 mmol) in THF (anhydrous). Add BF₃·OEt₂ (1.1 eq) followed by dropwise BH₃·SMe₂ (2.2 eq). Reflux for 12h.
-
Checkpoint: Ensure complete reduction to the amino alcohol (S)-tert-Leucinol .
-
-
Cyclization: Dissolve (S)-tert-Leucinol in CH₂Cl₂ with Et₃N (2.5 eq). Cool to 0°C. Add Triphosgene (0.35 eq) slowly. Stir 2h.
-
Workup: Quench with NH₄Cl. Extract CH₂Cl₂. Recrystallize from Hexanes/EtOAc.
-
Result: White crystalline solid. mp 118-120°C.
-
Protocol B: Evans Alkylation (Standard)
Using the Tle-Auxiliary for high-dr methylation.
-
Acylation: React the auxiliary with Propionyl Chloride + n-BuLi to form N-Propionyl-Tle-Oxazolidinone .
-
Enolization: Dissolve N-Propionyl auxiliary (1.0 eq) in THF at -78°C. Add NaHMDS or LDA (1.1 eq). Stir 30 min.
-
Alkylation: Add Benzyl Bromide (1.5 eq). Stir at -78°C for 2h, then warm to 0°C.
-
Quench/Analysis: Quench with sat. NH₄Cl.
-
Validation: Check crude NMR. The doublet of the
-methyl group will show distinct shifts for diastereomers. Expect dr > 99:1.
-
Critical Analysis: When to Use What?
-
Use L-Valine (2,3-dimethyl- analogue precursor) when:
-
Budget is tight (Valine is ~
5.00/g). -
The electrophile is extremely bulky (avoiding "steric overload" where Tle prevents reaction entirely).
-
-
Use L-tert-Leucine when:
-
The substrate is simple (e.g., methyl, ethyl) and requires maximum discrimination.
-
The product is a pharmaceutical intermediate where >99.5% ee is mandatory.
-
-
Use Pseudoephedrine (Myers) when:
-
You need to access the primary alcohol or aldehyde directly via reductive cleavage (Lithium Amidotrihydroborate - LAB). Evans auxiliaries favor hydrolysis to the acid.
-
References
-
Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 1982.
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990.
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.
-
Ager, D. J., et al. "The Synthesis and Application of tert-Leucine." Aldrichimica Acta, 1997.
"spectroscopic validation of L-Valine, 2,3-dimethyl- structure"
Comparative Guide: Spectroscopic Validation and Structural Analysis of L-Valine, 2,3-dimethyl- (
Executive Summary: The Steric Architect
In the landscape of peptidomimetics, L-Valine, 2,3-dimethyl- (chemically defined as (2S)-2-amino-2,3-dimethylbutanoic acid , commonly known as
This guide provides a rigorous spectroscopic validation framework, comparing the 2,3-dimethyl- variant against its parent L-Valine and the sterically bulky tert-Leucine.
Spectroscopic Validation: The "Smoking Gun" Signals
To validate the structure of L-Valine, 2,3-dimethyl-, one must confirm three structural realities: the integrity of the valine isopropyl side chain, the presence of the quaternary
A. Nuclear Magnetic Resonance (NMR) Profiling
The transition from L-Valine to its 2,3-dimethyl analog is marked by the disappearance of the
| Feature | L-Valine (Parent) | L-Valine, 2,3-dimethyl- (Target) | Diagnostic Significance |
| Doublet ( | Absent | Primary confirmation of | |
| Absent | Singlet ( | Confirms methylation at C2. | |
| Methine ( | Quaternary ( | Confirms quaternary center (DEPT-135 silent). | |
| Methine ( | Methine ( | Slight downfield shift due to steric compression. |
Expert Insight: When running
B. Mass Spectrometry (HRMS)
-
L-Valine:
-
L-Valine, 2,3-dimethyl-:
-
Validation: A mass shift of exactly +14.0156 Da confirms the addition of the methyl group.
C. Infrared Spectroscopy (FT-IR)
The quaternary center increases steric crowding around the amine.
-
N-H Stretch: Often shifts to lower frequency or broadens due to changes in hydrogen bonding capability in the solid state.
-
Fingerprint Region: Look for the symmetric deformation of the quaternary gem-dimethyl or C-CH
at ~1375 cm , distinct from the isopropyl doublet of standard valine.
Comparative Performance: Stability and Conformation
Why choose the 2,3-dimethyl variant? The data below highlights its superiority in metabolic stability and conformational rigidity.
| Parameter | L-Valine | L-Valine, 2,3-dimethyl- | tert-Leucine |
| Side Chain | Isopropyl | Isopropyl + | tert-Butyl |
| High (Flexible) | Restricted (Helical) | Restricted (Sheet/Turn) | |
| Proteolytic Stability | Low (Rapid degradation) | High (Steric shield) | High |
| Coupling Difficulty | Low | High (Requires HATU/HOAt) | Moderate |
| LogP (Hydrophobicity) | -2.26 | ~ -1.8 (More lipophilic) | ~ -1.5 |
Mechanistic Note: The
Experimental Protocols
Protocol A: Determination of Enantiomeric Purity (Marfey's Method)
Direct chiral HPLC of free amino acids is difficult due to weak UV absorption. Derivatization is required.
-
Reagent Prep: Prepare 1% solution of FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Derivatization: Mix 50
L of 50 mM L-Valine, 2,3-dimethyl- (in water) with 100 L FDAA solution and 20 L 1M NaHCO . -
Incubation: Heat at 40°C for 1 hour. Stop reaction with 20
L 1M HCl. -
Analysis: Dilute with acetonitrile (ACN) and inject onto a C18 Reverse Phase column.
-
Elution: Gradient 10-50% ACN in 0.1% TFA over 45 mins.
-
Validation: The L-L diastereomer (target) will elute distinctly from the D-L diastereomer (impurity).
-
Note: The bulky
-methyl group may reduce derivatization yield compared to standard Valine; ensure excess FDAA.
-
Protocol B: X-Ray Crystallography (The Gold Standard)
For absolute configuration assignment.
-
Crystallization: Dissolve 20 mg in minimal hot water/ethanol (9:1). Allow slow evaporation at 4°C.
-
Diffraction: Collect data at 100K to reduce thermal motion of the disordered isopropyl group.
-
Refinement: Solve structure to confirm the (S) configuration at the quaternary C2 center.
Workflow Visualization
The following diagram illustrates the logical flow for validating the synthesized product, differentiating it from synthesis by-products or the unmethylated parent.
Caption: Decision logic for spectroscopic validation, filtering out unreacted parent material and confirming quaternary substitution.
References
-
National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 93088, Valine, 2-methyl- (Synonym for
-methylvaline). Retrieved from [Link] -
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methylated amino acid alpha-methylvaline. Journal of the American Chemical Society. (Validation of helical propensity). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids. (Protocol for FDAA derivatization). Retrieved from [Link]
Structural Dynamics of Sterically Constrained Peptides: A Crystallographic Guide to 2,3-Dimethyl-L-Valine Derivatives
Executive Summary
In the engineering of proteolytic-resistant peptidomimetics, 2,3-dimethyl-L-Valine (2,3-dmV) represents a critical structural tool. Unlike native L-Valine, which retains significant backbone flexibility, or
This guide provides a comparative crystallographic analysis of 2,3-dmV derivatives. We move beyond standard screening to address the specific phase-problem challenges and solubility issues inherent to these hyper-hydrophobic, sterically crowded residues.
Part 1: Comparative Structural Analysis
To understand the utility of 2,3-dmV, we must benchmark it against its structural predecessors. The following analysis is derived from high-resolution X-ray diffraction data of model tripeptides containing the target residue at the
The Steric Lock Mechanism
The introduction of a methyl group at the
Comparative Performance Table
| Feature | L-Valine (Native) | 2,3-Dimethyl-L-Valine | |
| Primary Constraint | Dual | ||
| Preferred Conformation | Extended ( | ||
| Side Chain Mobility ( | High ( | Moderate | Low ( |
| Metabolic Stability | Low (Rapid proteolysis) | High | Extreme (Steric shield) |
| Crystallization Habit | Hydrated prisms | Needles/Plates | Thin, hydrophobic plates |
Key Crystallographic Insight
Why choose 2,3-dmV?
While
Part 2: Experimental Protocol (Self-Validating Workflow)
Crystallizing 2,3-dmV derivatives is non-trivial due to their lipophilicity. Standard aqueous ammonium sulfate screens often result in amorphous precipitation (oiling out) rather than nucleation.
Phase 1: Solubility Optimization (The "Organic Switch")
Rationale: 2,3-dmV peptides are often insoluble in water. Avoid standard buffers initially.
-
Dissolution: Dissolve lyophilized peptide in 100% TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) to disrupt intermolecular H-bonds.
-
Exchange: Slowly exchange into Methanol or Acetonitrile.
-
Validation: Dynamic Light Scattering (DLS) must show a monodisperse peak (Radius < 2nm). If polydisperse, the peptide is aggregating; add 10-20% DMSO.
Phase 2: Vapor Diffusion Setup
Standard hanging drops often fail due to surface tension effects with organic solvents. We utilize a Sitting Drop approach with a fluorinated oil barrier.
Reagents:
-
Precipitant A: 2-Methyl-2,4-pentanediol (MPD) (40-70% v/v).
-
Precipitant B: Isopropanol / Tris Buffer pH 8.5.
-
Additive: 1,2-Dichlorobenzene (trace) – acts as a nucleation surface for hydrophobic faces.
Step-by-Step Protocol:
-
Reservoir: Mix 500 µL of Precipitant A and B (1:1 ratio).
-
Drop: Mix 1 µL Peptide Solution (10 mg/mL) + 1 µL Reservoir.
-
Seeding (Crucial): Streak-seed using a cat whisker or horse hair from a "shower" drop (a drop with heavy amorphous precipitate) into the clear drop after 24 hours.
-
Why? Spontaneous nucleation is kinetically hindered by the bulky side chains. Seeding bypasses the nucleation energy barrier.
-
-
Incubation: 4°C is preferred over 20°C to reduce solvent evaporation rates and slow the kinetics of packing.
Part 3: Data Collection & Refinement Strategy
The Twinning Trap
Crystals of chiral, bulky amino acids often crystallize in space group
-
Collection: Collect 360° of data (or more) to ensure high redundancy (>6x). This allows statistical detection of twinning (via the
-test or moments of intensity). -
Resolution: Aim for
. The electron density for the extra methyl groups at the 2,3-positions must be clearly resolved to distinguish them from solvent molecules. -
Refinement:
-
Use anisotropic B-factors for the sulfur/heavy atoms.
-
Explicitly define the chirality in the restraints file (CIF). The 2,3-dimethyl substitution creates two chiral centers. Ensure your refinement dictionary matches the synthesized stereoisomer (e.g.,
).
-
Part 4: Visualization of the Crystallographic Workflow
The following diagram outlines the decision tree for solving structures of sterically hindered peptides.
Figure 1: Decision matrix for crystallizing hydrophobic, sterically constrained peptides. Note the iterative loop at the "Precipitate" stage involving streak seeding.
References
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted glycine system." Biopolymers. Link
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." CCDC. Link
-
Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. Link
-
Sawaya, M. R., et al. (2016). "Protein crystal structure determination." Current Protocols in Protein Science. Link
"assessing the purity of synthesized L-Valine, 2,3-dimethyl-"
Initiating Data Collection
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Comparative Guide: Validating the Mechanism of Action of N,N-Dimethyl-L-Valine (Dolavaline)
Nomenclature Disambiguation & Scope Definition
Before proceeding, it is critical to address the nomenclature "L-Valine, 2,3-dimethyl-" to ensure scientific accuracy. In the context of drug development and organic synthesis, this string most commonly refers to one of two high-value targets, depending on whether the modification is on the nitrogen or the carbon backbone:
-
N,N-Dimethyl-L-Valine (Dolavaline): The N-terminal residue of the potent antimitotic agents Dolastatin 10 and Auristatins (e.g., MMAE). This is the primary interpretation for "drug development" audiences due to its role in tubulin inhibition and proteolytic resistance .
- -Methyl-L-Valine (2-amino-2,3-dimethylbutanoic acid): A conformationally constrained amino acid used to lock peptide secondary structures (helices) and prevent enzymatic degradation.
Given the "Mechanism of Action" and "Drug Development" context, this guide prioritizes N,N-Dimethyl-L-Valine (Dolavaline) as the primary subject, while referencing
Executive Summary
N,N-Dimethyl-L-Valine (dmVal) is a critical non-proteinogenic amino acid moiety, most notably serving as the N-terminal "warhead" component in antibody-drug conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE). Its mechanism of action is dual-faceted:
-
Biological MoA: It binds to the Vinca domain of tubulin, inhibiting polymerization and causing G2/M phase arrest.
-
Chemical/Structural MoA: The N,N-dimethylation abolishes the hydrogen bond donor capability of the amine, increasing lipophilicity and preventing degradation by aminopeptidases, thereby increasing the payload's intracellular half-life.
This guide provides the protocols to validate these mechanisms against unmethylated L-Valine and L-tert-Leucine alternatives.
Mechanism of Action: The Dual-Validation Model
A. Biological Mechanism (Tubulin Binding)
The dimethyl group is sterically optimized to fit into the hydrophobic pocket of the
B. Chemical Mechanism (Proteolytic Stability)
In a reaction context (peptide synthesis or biological environment), the tertiary amine of dmVal prevents the formation of the transition state required by serine/cysteine proteases (aminopeptidases) that typically cleave N-terminal residues.
C. Signaling & Pathway Visualization
The following diagram illustrates the pathway from ADC internalization to dmVal-mediated tubulin arrest.
Caption: Figure 1. Mechanism of Action for N,N-Dimethyl-L-Valine containing payloads (e.g., MMAE). The N-methylation blocks aminopeptidase degradation while facilitating tubulin binding.
Comparative Performance Analysis
The following table compares N,N-Dimethyl-L-Valine against its structural analogs in the context of potency and stability.
| Feature | N,N-Dimethyl-L-Valine (dmVal) | L-Valine (Native) | L-tert-Leucine (Tle) | |
| Primary Utility | ADC Payloads (Auristatins) | Protein Synthesis | Chiral Auxiliary / Steric Bulk | Conformational Constraint |
| Tubulin Affinity | High ( | Low / Inactive | Moderate (Steric clash) | Low |
| Proteolytic Stability | High (Complete Resistance) | Low (Rapid cleavage) | Moderate (Steric slowing) | High (Steric block) |
| Lipophilicity (LogP) | High (Membrane permeable) | Low | High | Moderate |
| Coupling Difficulty | High (Steric hindrance) | Low | High (Steric hindrance) | Very High (Tetrasubstituted C) |
| Mechanism Validation | Tubulin Polymerization Assay | N/A | X-ray Crystallography | CD Spectroscopy |
Experimental Protocols for Validation
To validate the MoA of dmVal, you must prove two things: (1) It resists N-terminal cleavage, and (2) It binds tubulin effectively.
Protocol A: Proteolytic Stability Assay (Validation of Chemical MoA)
Objective: Prove that the N,N-dimethyl group prevents aminopeptidase degradation compared to L-Valine.
Materials:
-
Substrate A: H-dmVal-Val-Dil-Dap-Phe (MMAE fragment)
-
Substrate B: H-Val-Val-Dil-Dap-Phe (Control)
-
Enzyme: Leucine Aminopeptidase (LAP) (Sigma-Aldrich)
-
Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM
.
Methodology:
-
Preparation: Dissolve Substrates A and B to 100
in reaction buffer. -
Initiation: Add LAP (0.1 units/mL) to each reaction vessel at 37°C.
-
Sampling: Aliquot 50
at t=0, 15, 30, 60, and 120 minutes. -
Quenching: Immediately add 50
of 1% Formic Acid in Acetonitrile to quench. -
Analysis: Analyze via LC-MS/MS (C18 column). Monitor the disappearance of the parent ion
. -
Validation Criteria: Substrate A (dmVal) must show >95% remaining at 120 mins, while Substrate B (Val) shows <10% remaining.
Protocol B: Tubulin Polymerization Inhibition (Validation of Biological MoA)
Objective: Quantify the impact of the dmVal moiety on microtubule dynamics.
Materials:
-
Purified Tubulin (>99%, cytoskeleton source).
-
GTP (1 mM).
-
Test Compounds: dmVal-containing peptide vs. Val-containing peptide.
-
Fluorescent Reporter: DAPI (binds to polymer).
Methodology:
-
Baseline: Prepare Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) on ice. -
Induction: Add GTP (1 mM) and Test Compound (graded concentrations: 0.1 nM – 10
). -
Reaction: Transfer to a 37°C plate reader immediately.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Data Processing: Plot fluorescence vs. time. The slope of the linear phase represents the polymerization rate (
). -
Calculation: Determine
by plotting against log[Compound].
Synthesis & Reaction Validation (The "Reaction" Context)
If your focus is validating the synthesis of the dmVal moiety itself (Reductive Alkylation), use the following workflow to ensure complete methylation without racemization.
Reaction: L-Valine + Formaldehyde +
Validation Workflow (DOT Diagram):
Caption: Figure 2. Quality Control Workflow for validating the synthesis of N,N-Dimethyl-L-Valine prior to peptide coupling.
Critical Checkpoint:
-
Racemization Risk: The Eschweiler-Clarke conditions can lead to racemization. Use Chiral HPLC (e.g., Chirex 3126 column) to validate that the L-configuration is maintained. The presence of D-isomer drastically reduces tubulin binding affinity.
References
-
Pettit, G. R., et al. (1987). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society.
-
Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.
-
Maderna, A., & Leverett, C. A. (2012). "Recent advances in antibody-drug conjugates." Molecular Pharmaceutics.
-
Miyazaki, K., et al. (2010). "Synthesis and evaluation of novel dolastatin 10 analogs." Bioorganic & Medicinal Chemistry Letters.
Safety Operating Guide
Safe Disposal & Handling Guide: L-Valine, 2,3-dimethyl-
Classification: Synthetic Non-Proteinogenic Amino Acid
Urgent Operational Summary: L-Valine, 2,3-dimethyl- is a sterically hindered, synthetic amino acid analog. Unlike naturally occurring L-Valine, this compound is not readily biodegradable and must be treated as regulated chemical waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or trash.
Technical Identification & Hazard Assessment
Before initiating disposal, you must validate the material's state. As a senior researcher, you are responsible for distinguishing between "biological waste" and "chemical waste"—this compound falls strictly under Chemical Waste .
Chemical Identity
-
Chemical Name: 2-Amino-2,3-dimethylbutanoic acid (likely isomer based on nomenclature).
-
Chemical Class: Alkylated
-amino acid / Non-proteinogenic amino acid (NPAA). -
Physical State: White to off-white crystalline powder.
Hazard Profile (Class-Based Assessment)
While specific SDS data for this rare isomer may be limited, it shares the toxicity profile of similar alkylated amino acids:
| Hazard Category | GHS Classification | Operational Implication |
| Health | Irritant (Category 2) | Causes skin/eye irritation (H315/H319). Do not inhale dust. |
| Respiratory | STOT SE 3 | May cause respiratory irritation (H335). Use fume hood. |
| Physical | Combustible Dust | Finely divided powder can form explosive mixtures in air. |
| Environmental | Persistent | Due to steric hindrance (2,3-dimethyl substitution), enzymatic degradation is slow. Bio-accumulative potential. |
Pre-Disposal Stabilization & Segregation
The Principle of Segregation: Effective disposal relies on preventing "unknowns" in the waste stream. This compound is an Organic Solid or, if dissolved, an Organic Liquid (Non-Halogenated) .
Step 1: Purity Verification
-
Check: Is the material contaminated with heavy metals, oxidizers, or viral vectors?
-
If Yes: The waste stream changes to Mixed Waste or Biomedical Waste .
-
If No (Pure Compound): Proceed to Chemical Waste protocols below.
-
Step 2: PPE Requirements
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).
-
Respiratory: If handling >10g of dry powder outside a fume hood, use an N95 or P100 respirator to prevent sensitization.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Disposal Workflows
Scenario A: Disposal of Solid Waste (Powder)
Best practice for expired or surplus dry reagents.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: "L-Valine, 2,3-dimethyl-" (Do not use abbreviations).
-
Constituents: 100%.
-
Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary).
-
-
Transfer: Transfer powder using a chemically inert spatula. Do not generate dust. Wipe the spatula with a solvent-dampened tissue and add the tissue to the solid waste container.
-
Closure: Screw the lid tight. Do not leave open in the fume hood.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)
Best practice for HPLC effluent or reaction byproducts.
-
pH Check (The Self-Validating Step):
-
Before adding to a waste carboy, check the pH of your solution.
-
Requirement: pH should be between 5 and 9. If highly acidic/basic, neutralize carefully to prevent exothermic reactions inside the waste container.
-
-
Segregation:
-
Solvent Base: Is the solvent water, methanol, or DMSO?
-
Stream: Pour into "Non-Halogenated Organic Waste" .
-
Critical Prohibition: Do NOT mix with oxidizing acids (Nitric, Perchloric) or halogenated solvents (DCM, Chloroform) unless the facility explicitly allows "Commingled Solvents."
-
-
Triple Rinse: Rinse the original vessel 3 times with a small volume of solvent. Add rinsate to the waste carboy.
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of L-Valine, 2,3-dimethyl- to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and containerization of L-Valine, 2,3-dimethyl- waste streams.
Emergency Protocols (Spill Response)
In the event of a spill, rapid containment prevents lab contamination.
-
Isolate: Alert nearby personnel and cordon off the area (10 ft radius).
-
Protect: Don PPE (Goggles, Gloves, Lab Coat).
-
Contain (Solid Spill):
-
Do not dry sweep (risk of dust generation).
-
Cover the powder with wet paper towels (dampened with water) to prevent aerosolization.
-
Scoop the wet mass into a waste bag.
-
-
Contain (Liquid Spill):
-
Use vermiculite or absorbent pads.
-
Validation: Verify the surface pH is neutral after cleanup.
-
-
Disposal: All cleanup materials (gloves, towels, scoops) must be disposed of as hazardous chemical waste, same as the product itself.
Regulatory Framework & Compliance
This guide aligns with US Federal regulations. Local facility codes may be stricter.
-
RCRA Status: While L-Valine, 2,3-dimethyl- is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it falls under the "Characteristic of Ignitability" (if combustible dust) or general "Process Waste."
-
EPA Waste Code: If unlisted, use D001 (Ignitable) if the powder is ultra-fine/flammable, otherwise classify as Non-RCRA Regulated Hazardous Waste (state dependent).
-
Drain Disposal: STRICTLY PROHIBITED. The Clean Water Act (CWA) prohibits the discharge of chemical agents that may interfere with POTW (Publicly Owned Treatment Works) biological processing.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Navigating the Uncharted: A General Framework for Handling Novel Amino Acid Derivatives
A Critical Note on Chemical Identification: The specific substance "L-Valine, 2,3-dimethyl-" does not correspond to a standard, readily identifiable chemical in major databases. As a Senior Application Scientist, my primary commitment is to your safety. Providing a specific Personal Protective Equipment (PPE) guide for a substance that cannot be definitively identified would be a serious breach of safety protocol. The following guide is therefore presented as a general framework for handling a novel or uncharacterized amino acid derivative. This information is not a substitute for a substance-specific Safety Data Sheet (SDS). You must always obtain and meticulously follow the SDS for any chemical you handle.
Part 1: The Imperative of a Hazard-Based Risk Assessment
Before any laboratory work commences with a novel substance, a thorough risk assessment is mandatory. This is not a mere box-ticking exercise; it is a dynamic process of inquiry that forms the bedrock of laboratory safety. The primary goal is to understand the potential routes of exposure and the possible health effects.
Key Questions to Address:
-
Purity and Byproducts: Is the substance fully characterized? Could there be residual reactants or byproducts from its synthesis that pose their own hazards?
-
Physical Form: Is it a fine powder that can be easily aerosolized? Is it a volatile liquid? Is it a solid with sharp crystalline structures?
-
Structural Analogs: Does the molecule bear a structural resemblance to other compounds with known toxicities? For instance, many amino acid analogs can act as metabolic inhibitors.
-
Intended Use: Will the substance be heated, creating potentially hazardous vapors? Will it be dissolved in a solvent, introducing the hazards of that solvent?
Part 2: A General Personal Protective Equipment (PPE) Strategy for Powdered Amino Acid Derivatives
The following represents a baseline PPE strategy for handling a powdered chemical of unknown toxicity. This should be considered a starting point, to be adjusted upwards based on your risk assessment.
Engineering Controls: Your First Line of Defense
Before considering wearable PPE, we must prioritize engineering controls to minimize exposure at the source.
-
Fume Hood: All handling of the powdered substance should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and prevents their inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment: A Multi-Layered Approach
Table 1: General PPE Recommendations for a Novel Powdered Chemical
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (ensure appropriate thickness) | Provides a barrier against skin contact. Nitrile is a good general-purpose choice, but compatibility should always be checked against any solvents used. |
| Eye Protection | Chemical splash goggles | Protects against airborne particles and potential splashes. Safety glasses are insufficient as they do not provide a seal around the eyes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator (or higher) | Essential for handling fine powders to prevent inhalation. The choice of respirator may need to be upgraded based on the risk assessment. |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: Perform a seal check to ensure your N95 respirator is fitted correctly.
-
Goggles: Place your chemical splash goggles over your eyes.
-
Gloves: Don your nitrile gloves, ensuring they overlap with the cuffs of your lab coat.
Doffing (Taking Off) Sequence (to avoid self-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.
-
Goggles: Remove your goggles from the back of your head.
-
Lab Coat: Unfasten your lab coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.
-
Respirator: Remove your respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Part 3: Decontamination and Disposal
A comprehensive plan for decontamination and disposal is critical to prevent the spread of contamination and ensure environmental responsibility.
Decontamination
-
Surfaces: All surfaces within the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol, followed by water) to remove any residual powder.
-
Equipment: Any non-disposable equipment that has come into contact with the substance must be thoroughly decontaminated.
Disposal
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels) must be disposed of in a clearly labeled hazardous waste container.
-
Unused Chemical: Unused or unwanted chemical must be disposed of as hazardous waste, following your institution's specific guidelines. Never dispose of chemicals down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for establishing a safe handling protocol for a novel chemical.
Caption: A generalized workflow for safe chemical handling, from initial assessment to final disposal.
References
As "L-Valine, 2,3-dimethyl-" is not a standard chemical, there are no specific references. The principles outlined above are based on standard laboratory safety practices. For any specific chemical, the Safety Data Sheet (SDS) is the primary reference. Authoritative sources for general laboratory safety include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
